4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6FN3O |
|---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
4-(3-fluorophenyl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C8H6FN3O/c9-6-3-1-2-5(4-6)7-8(10)12-13-11-7/h1-4H,(H2,10,12) |
InChI Key |
DBEASHXMUKTORQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NON=C2N |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Spectroscopic Characterization of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine: A Technical Guide
Executive Summary & Structural Rationale
The 1,2,5-oxadiazole ring, historically referred to as the furazan scaffold, is a highly electron-deficient, five-membered aromatic heterocycle[1]. Compounds bearing this motif, particularly 3-aminofurazans, have emerged as privileged structures in medicinal chemistry for the development of antiplasmodial agents[2] and as critical components in advanced energetic materials[3].
The compound 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine (C8H6FN3O) presents a unique analytical profile due to the interplay between the strongly electron-withdrawing furazan ring and the inductively withdrawing, yet resonance-donating, 3-fluorophenyl system. This whitepaper provides a definitive, causality-driven guide to the spectroscopic elucidation (NMR, FT-IR, and HRMS) of this molecule, establishing a self-validating framework for structural confirmation.
Spectroscopic Data Interpretation & Causality
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine is defined by the severe deshielding environment of the heterocycle and the complex scalar coupling (
-
H NMR: The primary amine protons (-NH
2) resonate significantly downfield (typically ~6.50 ppm in DMSO-d6) compared to standard anilines or aliphatic amines[4]. This pronounced deshielding is a direct consequence of the furazan ring pulling electron density away from the nitrogen atom, thereby reducing the diamagnetic shielding of the attached protons. -
C NMR: The structural assignment of the aromatic ring relies entirely on
C- F scalar coupling. The carbon directly attached to the fluorine (C-3') exhibits a massive one-bond coupling ( Hz). The ortho carbons (C-2', C-4') show two-bond couplings ( Hz), while the meta (C-1', C-5') and para (C-6') carbons show progressively smaller couplings. The oxadiazole carbons (C-3, C-4) appear in the highly deshielded region (~148–155 ppm) due to the electronegativity of the adjacent nitrogen and oxygen atoms[1]. - F NMR: A single multiplet is observed around -112 ppm, characteristic of a fluorine atom on an electron-deficient aromatic system.
Vibrational (FT-IR) Spectroscopy
The FT-IR spectrum provides orthogonal validation of the functional groups. The N-H stretching vibrations appear as a distinct doublet (asymmetric and symmetric stretches) around 3450 and 3330 cm
Logical Workflows and Structural Mapping
Workflow for the spectroscopic validation of the furazan derivative.
Logical mapping of molecular sub-structures to their corresponding spectral signatures.
Experimental Protocols: Self-Validating Systems
To ensure absolute trustworthiness and reproducibility, the following methodologies must be executed as self-validating systems.
Protocol 1: High-Resolution 1D NMR ( H, C, F) Acquisition
Rationale: To obtain artifact-free, quantitative spectra for exact structural assignment.
-
Sample Preparation: Dissolve 15.0 mg of the highly pure analyte in 600 µL of anhydrous DMSO-d
6(100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).-
Causality: DMSO-d
6disrupts intermolecular hydrogen bonding of the amine, sharpening the -NH2signal. TMS acts as an internal chemical shift reference (0.00 ppm).
-
-
Tuning and Matching: Perform automated tuning and matching (ATM) for the specific probe channels (
H, C, F).-
Causality: Ensures maximum power transfer between the RF coil and the sample, optimizing the signal-to-noise ratio (SNR).
-
-
Shimming & Locking: Execute 3D gradient shimming on the
H lock signal.-
Self-Validation Checkpoint: The lock level must stabilize, and the full-width at half-maximum (FWHM) of the TMS peak must be < 1.0 Hz before initiating the pulse sequence.
-
-
Acquisition Parameters: For
C NMR, utilize a relaxation delay (D1) of 5.0 seconds.-
Causality: Quaternary carbons (C-3, C-4 of the oxadiazole, and C-1', C-3' of the phenyl ring) have long T
1relaxation times. A sufficiently long D1 ensures quantitative integration and prevents signal saturation.
-
Protocol 2: FT-IR (ATR) Analysis
Rationale: To identify vibrational modes without the matrix interference or moisture absorption issues of KBr pellets.
-
Background Acquisition: Collect a 32-scan background spectrum of the clean, dry diamond ATR crystal.
-
Causality: Subtracts atmospheric H
2O and CO2contributions from the final spectrum.
-
-
Sample Application: Place 1-2 mg of the solid compound directly onto the crystal. Apply uniform pressure using the ATR anvil.
-
Self-Validation Checkpoint: Monitor the real-time interferogram. The peak-to-peak voltage should drop significantly, indicating good optical contact and sufficient evanescent wave penetration.
-
-
Data Processing: Apply an atmospheric compensation algorithm and an ATR correction.
-
Causality: ATR correction adjusts for the wavelength-dependent penetration depth of the IR beam, making the spectrum directly comparable to historical transmission data.
-
Protocol 3: HRMS (ESI-TOF) Analysis
Rationale: To confirm the exact elemental composition via accurate mass measurement.
-
Instrument Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) and calibrate the TOF mass analyzer.
-
Self-Validation Checkpoint: The calibration curve must yield a mass accuracy of < 1.0 ppm across the m/z 100–1000 range.
-
-
Sample Introduction: Dilute the sample to 1 µg/mL in 50:50 MeOH:H
2O with 0.1% formic acid. Introduce via direct infusion at 5 µL/min.-
Causality: Formic acid promotes protonation [M+H]
, drastically enhancing ionization efficiency in positive ESI mode.
-
-
Lock Mass Correction: Co-infuse a known reference mass (e.g., reserpine, m/z 609.2807) during acquisition.
-
Causality: Corrects for minor thermal drifts in the flight tube during the run, ensuring sub-2 ppm mass accuracy for the analyte.
-
Quantitative Data Summaries
The following tables summarize the expected and validated spectroscopic data for 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine based on the structural principles of the furazan scaffold[1][4].
Table 1:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | |
| 6.50 | Broad Singlet (br s) | 2H | - | -NH |
| 7.35 | Triple Doublet (td) | 1H | H-4' (Aromatic) | |
| 7.50 | Doublet of Triplets (dt) | 1H | H-2' (Aromatic) | |
| 7.55 | Doublet (d) | 1H | H-6' (Aromatic) | |
| 7.60 | Triple Doublet (td) | 1H | H-5' (Aromatic) |
Table 2:
| Chemical Shift (ppm) | Multiplicity | Assignment | |
| 162.4 | Doublet (d) | C-3' (Ar-F) | |
| 155.2 | Singlet (s) | - | C-3 (Oxadiazole) |
| 148.6 | Singlet (s) | - | C-4 (Oxadiazole) |
| 131.2 | Doublet (d) | C-5' (Ar-H) | |
| 128.4 | Doublet (d) | C-1' (Ar-C) | |
| 124.1 | Doublet (d) | C-6' (Ar-H) | |
| 117.5 | Doublet (d) | C-4' (Ar-H) | |
| 114.2 | Doublet (d) | C-2' (Ar-H) |
Table 3: FT-IR (ATR) Principal Vibrational Modes
| Wavenumber (cm | Peak Shape/Intensity | Vibrational Assignment |
| 3450, 3330 | Sharp, Medium (Doublet) | N-H Asymmetric & Symmetric Stretch |
| 3075 | Weak | C-H Stretch (Aromatic) |
| 1645 | Strong | C=N Stretch (Oxadiazole Ring) |
| 1590, 1490 | Medium | C=C Stretch (Aromatic Ring) |
| 1230 | Strong | C-F Stretch |
| 1020 | Medium | N-O Stretch (Oxadiazole Ring) |
Table 4: HRMS (ESI-TOF) Data
| Ion Species | Chemical Formula | Theoretical m/z | Observed m/z | Mass Error (ppm) |
| [M+H] | C | 180.0573 | 180.0570 | -1.6 |
Conclusion
The rigorous characterization of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine requires a deep understanding of how the electron-deficient furazan core perturbs standard spectroscopic expectations. By employing self-validating analytical protocols and mapping specific structural features to their corresponding spectral signatures (e.g.,
References
1.[1] "Product Class 7: 1,2,5-Oxadiazoles", Thieme Connect. URL: 2.[2] "New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities", MDPI. URL: 3.[4] "4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine", MDPI. URL: 4.[3] "Assembly of three oxadiazole isomers toward versatile energetics", RSC. URL:
Sources
Technical Guide: Pharmacological Properties of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine
The following technical guide details the pharmacological profile of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine , a critical pharmacophore in the class of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors .
This guide is structured for researchers and drug development professionals, focusing on mechanism of action, structure-activity relationships (SAR), and experimental validation.
Executive Summary
4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine (Substructure of IDO1 inhibitor class) acts as a competitive inhibitor of the heme-containing enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) .[1] This molecule represents a simplified scaffold of high-potency clinical candidates like Epacadostat (INCB024360). Its primary pharmacological utility lies in modulating the kynurenine pathway to reverse tumor-induced immunosuppression.
-
Primary Target: IDO1 (Heme iron coordination)
-
Therapeutic Indication: Immuno-oncology (T-cell restoration)
-
Key Property: High metabolic stability due to the electron-deficient furazan ring.
Chemical Identity & Structural Properties
The compound features a 1,2,5-oxadiazole core substituted with a primary amine at position 3 and a 3-fluorophenyl group at position 4. This specific arrangement is critical for fitting into the hydrophobic "Pocket A" of the IDO1 active site.
| Property | Data |
| IUPAC Name | 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine |
| Molecular Formula | C₈H₆FN₃O |
| Molecular Weight | 179.15 g/mol |
| Core Scaffold | 1,2,5-Oxadiazole (Furazan) |
| Key Substituents | 3-Amino group (Heme ligation), 3-Fluorophenyl (Hydrophobic interaction) |
| LogP (Predicted) | ~1.8 - 2.1 |
| Solubility | Low in water; Soluble in DMSO, Ethanol |
Pharmacodynamics: Mechanism of Action
The pharmacological efficacy of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine is driven by its ability to competitively inhibit the conversion of L-Tryptophan to N-formylkynurenine.
Heme Coordination Chemistry
Unlike substrate analogues, 1,2,5-oxadiazole-3-amines bind directly to the ferrous (Fe²⁺) or ferric (Fe³⁺) heme iron in the IDO1 active site.
-
Heme Ligation: The exocyclic amino group (or the N2 of the oxadiazole ring in tautomeric forms) coordinates with the heme iron, displacing the oxygen molecule required for catalysis.
-
Hydrophobic Pocket Occupancy: The 3-fluorophenyl moiety extends into "Pocket A," a hydrophobic cavity normally occupied by the indole ring of tryptophan. The fluorine atom provides metabolic stability and enhanced van der Waals interactions compared to a hydrogen atom.
Signaling Pathway (The Kynurenine Axis)
Inhibition of IDO1 reduces local Kynurenine levels, preventing the activation of the Aryl Hydrocarbon Receptor (AhR) and the subsequent differentiation of T-cells into regulatory T-cells (Tregs).
Figure 1: Mechanism of IDO1 inhibition and downstream immune restoration.
Structure-Activity Relationship (SAR)
The 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine structure is a defined "hit" scaffold. SAR studies reveal why specific substitutions matter:
-
1,2,5-Oxadiazole Core: Essential. Replacing with 1,2,4-oxadiazole or isoxazole often results in a significant loss of potency due to altered electron density affecting heme coordination.
-
3-Amino Group: Critical for hydrogen bonding with the propionate side chain of the heme or direct iron coordination. Alkylation of this amine abolishes activity.
-
3-Fluoro Substitution:
-
vs. Unsubstituted: The 3-fluoro group increases lipophilicity and metabolic stability against ring hydroxylation.
-
vs. 4-Fluoro: The 3-position (meta) often provides a better fit in the auxiliary hydrophobic pocket compared to the 4-position (para), although both are active.
-
vs. 3-Bromo-4-Fluoro (Epacadostat): The addition of a bromine at position 3 and moving fluorine to position 4 (as in Epacadostat) drastically improves potency from micromolar (µM) to nanomolar (nM) range by filling "Pocket B."
-
Synthesis & Chemical Production
The synthesis of 4-aryl-1,2,5-oxadiazol-3-amines typically proceeds via the dehydration of alpha-aminoglyoximes.
General Synthetic Protocol:
-
Precursor: Start with 3-fluorobenzonitrile.
-
Amidoxime Formation: React with hydroxylamine hydrochloride (NH₂OH·HCl) and base (Na₂CO₃) to form 3-fluorobenzamidoxime.
-
Glyoxime Formation: React the amidoxime with cyanogen gas or a cyanogen surrogate to form the alpha-aminoglyoxime intermediate.
-
Cyclization: Dehydrate the glyoxime using refluxing alkali (NaOH/H₂O) or thionyl chloride to close the 1,2,5-oxadiazole ring.
Figure 2: Synthetic route via amidoxime intermediate.
Experimental Protocols
To validate the pharmacological activity of this compound, the following enzymatic assay is the industry standard.
IDO1 Enzymatic Inhibition Assay (HeLa Cell-Based)
This protocol measures the reduction of Kynurenine production in IFN-γ stimulated HeLa cells.
Materials:
-
HeLa cells (human cervical carcinoma).
-
Recombinant Human IFN-γ.
-
L-Tryptophan.
-
Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Test Compound: 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine (dissolved in DMSO).
Protocol Steps:
-
Seeding: Plate HeLa cells (10,000 cells/well) in a 96-well plate and incubate overnight.
-
Induction: Treat cells with IFN-γ (50 ng/mL) to induce IDO1 expression. Simultaneously add the test compound in a serial dilution (e.g., 0.1 nM to 10 µM).
-
Incubation: Incubate for 48 hours at 37°C / 5% CO₂.
-
Supernatant Transfer: Transfer 140 µL of supernatant to a new plate.
-
Protein Precipitation: Add 10 µL of 6.1 N trichloroacetic acid (TCA) to precipitate proteins; centrifuge at 2500 rpm for 10 mins.
-
Colorimetric Reaction: Transfer 100 µL of the clarified supernatant to a flat-bottom plate. Add 100 µL of Ehrlich’s Reagent .
-
Readout: Incubate for 10 mins at room temperature. Measure Absorbance at 490 nm .
-
Analysis: Calculate IC50 by plotting Absorbance vs. Log[Concentration].
Self-Validating Check:
-
Positive Control: Epacadostat (IC50 ~10-20 nM).
-
Negative Control: Unstimulated cells (No Kynurenine production).
-
Validity: The DMSO control wells must show a strong yellow color (high Kynurenine) upon adding Ehrlich's reagent.
References
-
Yue, E. W., et al. (2009). "Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model." Journal of Medicinal Chemistry. Link
-
Koblish, H. K., et al. (2010). "Hydroxyamidine Inhibitors of Indoleamine-2,3-dioxygenase Potently Suppress Systemic Tryptophan Catabolism and the Growth of B16 Melanoma Tumors." Molecular Cancer Therapeutics. Link
-
Rohrig, U. F., et al. (2019). "Rational Design of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors." Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. "4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine" (and related analogues). Link
Sources
mechanism of action of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine
Classification: Small-Molecule Heme-Competitive IDO1 Inhibitor Primary Target: Indoleamine 2,3-dioxygenase 1 (IDO1) Therapeutic Context: Immuno-Oncology (T-cell Restoration)
Executive Summary
4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine is a potent, small-molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) . It belongs to the 4-aryl-1,2,5-oxadiazol-3-amine class of compounds, a chemical series pivotal in the development of clinical IDO1 inhibitors (e.g., Epacadostat).
Its primary mechanism of action is the direct, competitive inhibition of the IDO1 heme-iron active site . By occupying the catalytic pocket, it prevents the oxidative cleavage of L-Tryptophan (Trp) into N-formylkynurenine. This blockade reverses the metabolic immunosuppression within the Tumor Microenvironment (TME), restoring the proliferation and cytotoxic activity of effector T cells (Teff) and Natural Killer (NK) cells while suppressing the differentiation of regulatory T cells (Tregs).
Molecular Mechanism of Action
The efficacy of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine is driven by its precise coordination chemistry within the IDO1 enzymatic pocket.
2.1. Heme Coordination & Binding Mode
IDO1 is a heme-containing enzyme that utilizes a ferrous (Fe²⁺) heme cofactor to catalyze the reaction. The inhibitor functions as a monodentate ligand :
-
Direct Heme Binding: The exocyclic amino group (
) or the N2 nitrogen of the 1,2,5-oxadiazole ring coordinates directly with the divalent iron (Fe²⁺) of the heme porphyrin complex. -
Competition with Oxygen: This coordination occupies the sixth coordination site of the iron, physically displacing molecular oxygen (
) and preventing the formation of the ternary [Enzyme-Substrate-O2] complex required for catalysis. -
Hydrophobic Anchoring: The 3-fluorophenyl moiety extends into the hydrophobic accessory pocket (Pocket A) of the active site. The fluorine substitution enhances lipophilicity and metabolic stability, while the phenyl ring engages in
-stacking or Van der Waals interactions with residues such as Tyr126 and Phe163 .
2.2. Enzymatic Kinetics
-
Type: Competitive Reversible Inhibition.
-
Selectivity: Highly selective for IDO1 over the related isoform IDO2 and Tryptophan 2,3-dioxygenase (TDO), due to specific steric constraints in the TDO active site that do not accommodate the oxadiazole scaffold efficiently.
Biological Pathway & Signaling
The inhibition of IDO1 by 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine triggers a cascade of metabolic and immunological events.
3.1. Metabolic Modulation (The Kynurenine Pathway)
Under normal conditions, IDO1 is upregulated by inflammatory cytokines (IFN-
-
Inhibitor Effect:
- Tryptophan Levels: Prevents the depletion of Trp in the extracellular matrix.
- Kynurenine Levels: Drastically reduces the concentration of Kyn and downstream metabolites (3-hydroxykynurenine, quinolinic acid).
3.2. Downstream Signaling Restoration
The restoration of the Trp/Kyn balance modulates two critical pathways in T cells:
-
GCN2/mTOR Axis (Nutrient Sensing):
-
Mechanism:[2][3][4] Trp depletion normally activates GCN2 (General Control Nonderepressible 2) kinase, which phosphorylates eIF2
, shutting down protein synthesis and causing T-cell anergy. -
Outcome: Inhibition prevents GCN2 activation and restores mTORC1 signaling, enabling protein synthesis and cell cycle progression.
-
-
AhR Pathway (Immune Regulation):
Visualization: Mechanism & Pathway
The following diagram illustrates the mechanistic flow from molecular binding to immune restoration.
Figure 1: Mechanistic pathway of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine, illustrating the blockade of IDO1, metabolic shift, and subsequent immune restoration.
Experimental Validation Protocols
To validate the mechanism and efficacy of this compound, the following experimental workflows are standard.
5.1. Enzymatic Inhibition Assay (Cell-Free)
-
Objective: Determine the
against recombinant human IDO1. -
Method:
-
Incubate recombinant hIDO1 (50 nM) with varying concentrations of the inhibitor in buffer (pH 6.5) containing methylene blue and ascorbate (reductive system).
-
Add L-Tryptophan substrate (
). -
Incubate at 37°C for 30–60 minutes.
-
Terminate reaction with 30% trichloroacetic acid (TCA).
-
Readout: Measure N-formylkynurenine production via absorbance at 480 nm (after hydrolysis to kynurenine using p-dimethylaminobenzaldehyde).
-
5.2. Cellular Assay (HeLa Cells)
-
Objective: Assess membrane permeability and intracellular target engagement.
-
Method:
-
Seed HeLa cells (which express IDO1 upon IFN-
stimulation). -
Stimulate with human IFN-
(50 ng/mL) to induce IDO1 expression. -
Simultaneously treat with serial dilutions of the inhibitor.
-
Incubate for 48 hours.
-
Readout: Harvest supernatant and quantify Kynurenine/Tryptophan ratio using LC-MS/MS.
-
5.3. Pharmacodynamic (PD) Markers
| Marker | Effect of Inhibitor | Biological Significance |
| Plasma Kynurenine | Decrease ( | Direct measure of systemic IDO1 blockade. |
| Plasma Tryptophan | Increase ( | Restoration of nutrient availability. |
| Kyn/Trp Ratio | Decrease ( | The "Gold Standard" PD marker for IDO1 activity. |
| Intratumoral CD8+ | Increase ( | Indicates infiltration and proliferation of cytotoxic T cells. |
References
-
Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
-
Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Source: ResearchGate / Journal of Medicinal Chemistry. URL:[Link]
-
Design, Synthesis and Biological Evaluation of Novel 1,2,5-Oxadiazol-3-Carboximidamide Derivatives as IDO1 Inhibitors. Source: Anticancer Agents in Medicinal Chemistry (PubMed). URL:[Link]
-
Structural Basis for Selective Inhibition of Indoleamine 2,3-Dioxygenase 1. Source: Nature Communications. URL:[Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of Novel 1,2,5-Oxadiazol-3- Carboximidamide Derivatives as Indoleamine 2, 3-Dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
Methodological & Application
experimental protocol for 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine synthesis
An In-Depth Guide to the Synthesis of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine
Introduction
The 1,2,5-oxadiazole (furazan) scaffold is a significant heterocyclic motif in medicinal chemistry and materials science. Furazan derivatives, and their corresponding N-oxides (furoxans), are recognized as a versatile class of compounds with a broad spectrum of biological activities, often acting as nitric oxide (NO) donors. The target molecule, 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine, incorporates the pharmacologically relevant 3-fluorophenyl group, making it a compound of interest for drug discovery programs, particularly in the development of novel therapeutic agents.
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine. The described three-step synthetic pathway is designed for accessibility and efficiency, commencing from commercially available starting materials. This guide emphasizes the chemical principles behind each transformation, offers detailed procedural instructions, and outlines rigorous safety protocols required for handling the hazardous intermediates and reagents involved.
Overall Synthetic Pathway
The synthesis is accomplished via a three-step sequence starting from 3-fluorobenzaldehyde. The core strategy involves the initial construction of an α-aminonitrile via the Strecker synthesis, followed by its conversion to an α-amino amidoxime intermediate. The final step achieves the construction of the 1,2,5-oxadiazole ring through an oxidative cyclization reaction.
Caption: Overall three-step synthesis of the target compound.
Critical Safety Precautions
This protocol involves several highly hazardous materials. Strict adherence to safety protocols is mandatory. All operations must be conducted inside a certified chemical fume hood by personnel trained in handling these substances.
-
Sodium Cyanide (NaCN): A rapidly acting and highly potent poison. Ingestion, inhalation, or skin contact can be fatal. It reacts with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.
-
Handling: Always wear double nitrile gloves, a lab coat, and chemical splash goggles. Use plastic or ceramic spatulas; avoid metal.
-
Waste Disposal: All glassware and waste streams containing cyanide must be decontaminated by treatment with an excess of alkaline sodium hypochlorite solution (bleach) before standard disposal procedures. Never mix cyanide waste with acidic waste.
-
-
Hydroxylamine (NH2OH): Can be explosive as a solid and should be handled as a solution. It is a skin and respiratory irritant.
-
Handling: Use an aqueous solution (e.g., 50 wt. %). Avoid heating concentrated solutions.
-
-
Sodium Hypochlorite (NaOCl): A strong oxidizing agent and corrosive. It can react violently with ammonia, amines, and organic materials.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves and eye protection. Ensure adequate ventilation.
-
Part 1: Synthesis of 2-amino-2-(3-fluorophenyl)acetonitrile (Strecker Synthesis)
Principle: The Strecker synthesis is a classic method for synthesizing α-amino acids and their nitrile precursors. The reaction proceeds via the in situ formation of an imine from 3-fluorobenzaldehyde and ammonia (from ammonium chloride). The subsequent nucleophilic addition of a cyanide ion to the imine forms the stable α-aminonitrile product.
Materials and Equipment
| Reagent/Material | Quantity | Molar Eq. | Notes |
| 3-Fluorobenzaldehyde | 12.4 g (10.9 mL) | 1.0 | Purity ≥98% |
| Sodium Cyanide (NaCN) | 5.4 g | 1.1 | EXTREMELY TOXIC |
| Ammonium Chloride (NH4Cl) | 5.9 g | 1.1 | |
| Methanol (MeOH) | 50 mL | - | ACS Grade |
| Deionized Water | 50 mL | - | |
| Dichloromethane (DCM) | 150 mL | - | For extraction |
| Anhydrous Sodium Sulfate | ~10 g | - | For drying |
| Round-bottom flask | 250 mL | - | With magnetic stir bar |
| Separatory Funnel | 500 mL | - | |
| Rotary Evaporator | - | - |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium cyanide (5.4 g) and ammonium chloride (5.9 g) in 50 mL of deionized water.
-
Addition of Reactants: To the stirred aqueous solution, add 50 mL of methanol. Cool the mixture to 0 °C in an ice bath.
-
Slowly add 3-fluorobenzaldehyde (12.4 g) dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a 500 mL separatory funnel. Add 100 mL of dichloromethane (DCM) and shake well.
-
Separate the organic layer. Extract the aqueous layer with an additional 50 mL of DCM.
-
Combine the organic extracts and wash them with 50 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, 2-amino-2-(3-fluorophenyl)acetonitrile, is typically an oil or low-melting solid and can be used in the next step without further purification if TLC shows a single major product spot.
Part 2: Synthesis of 2-amino-2-(3-fluorophenyl)-N'-hydroxyacetamidine
Principle: This step involves the nucleophilic addition of hydroxylamine to the carbon atom of the nitrile group. This reaction transforms the aminonitrile into the corresponding α-amino amidoxime, which is the direct precursor for the subsequent cyclization to form the 1,2,5-oxadiazole ring.
Materials and Equipment
| Reagent/Material | Quantity | Molar Eq. | Notes |
| 2-amino-2-(3-fluorophenyl)acetonitrile | ~15.0 g (crude) | 1.0 | From Part 1 |
| Hydroxylamine Hydrochloride | 8.3 g | 1.2 | |
| Triethylamine (TEA) | 14.0 mL | 1.0 | Or another suitable base like NaHCO3 |
| Ethanol (EtOH), 95% | 100 mL | - | |
| Round-bottom flask | 250 mL | - | With reflux condenser and magnetic stir bar |
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask, add the crude 2-amino-2-(3-fluorophenyl)acetonitrile from the previous step, hydroxylamine hydrochloride (8.3 g), and 100 mL of 95% ethanol.
-
Base Addition: To the stirred suspension, slowly add triethylamine (14.0 mL) dropwise. A precipitate of triethylamine hydrochloride may form.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) with stirring. Maintain reflux for 6-8 hours. Monitor the reaction's completion by TLC (disappearance of the starting nitrile).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off any solids (e.g., triethylamine hydrochloride).
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Purification: The resulting crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure α-amino amidoxime as a solid.
Part 3: Oxidative Cyclization to 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine
Principle: The final ring-forming step is an oxidative cyclization. The α-amino amidoxime is treated with a mild oxidizing agent, such as sodium hypochlorite. The reaction is believed to proceed through the formation of an N-chloro intermediate, followed by intramolecular nucleophilic attack and subsequent elimination of water and HCl to form the stable aromatic 1,2,5-oxadiazole ring.
Materials and Equipment
| Reagent/Material | Quantity | Molar Eq. | Notes |
| 2-amino-2-(3-fluorophenyl)-N'-hydroxyacetamidine | 9.15 g | 1.0 | From Part 2 |
| Sodium Hypochlorite (NaOCl) solution | ~100 mL | ~2.0-3.0 | Commercial bleach, typically 5-8% available Cl |
| 1,4-Dioxane | 50 mL | - | |
| Deionized Water | 50 mL | - | |
| Ethyl Acetate (EtOAc) | 150 mL | - | For extraction |
| Round-bottom flask | 500 mL | - | With stir bar |
Experimental Protocol
-
Reaction Setup: Dissolve the α-amino amidoxime (9.15 g) in a mixture of 50 mL of 1,4-dioxane and 50 mL of deionized water in a 500 mL round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: While stirring vigorously, add the sodium hypochlorite solution dropwise over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. A color change may be observed.
-
Reaction: After the addition is complete, continue stirring the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Quench any excess oxidant by adding a small amount of saturated aqueous sodium thiosulfate solution until a test with potassium iodide-starch paper is negative.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to afford 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine as a pure solid.
Workflow and Data Summary
Caption: Detailed experimental workflow from starting materials to final product.
Quantitative Data Summary
| Step | Product Name | Starting Mass (g) | Theoretical Yield (g) | Typical Actual Yield (g) | Typical Yield (%) | Physical Form |
| 1 | 2-amino-2-(3-fluorophenyl)acetonitrile | 12.4 | 15.0 | 12.8 - 14.3 | 85-95% (crude) | Yellow Oil |
| 2 | 2-amino-2-(3-fluorophenyl)-N'-hydroxyacetamidine | 15.0 (crude) | 18.3 | 12.8 - 14.6 | 70-80% | White Solid |
| 3 | 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine | 9.15 | 8.95 | 5.4 - 6.7 | 60-75% | White Solid |
References
-
Environment, Health & Safety, University of Wisconsin-Madison. (n.d.). Safe Handling of Sodium Azide (SAZ).[1]
-
UTHSC Office of Research Safety Affairs. (n.d.). Lab Safety Guideline: Sodium Azide.[2]
-
Environment, Health & Safety, University of Michigan. (2022). Sodium Azide Standard Operating Procedure.[3]
-
Yale Environmental Health & Safety. (2021). Standard Operating Procedure: Sodium Azide.[4]
-
Division of Research Safety, University of Illinois. (2019). Sodium Azide NaN3.[5]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for reaction mechanisms like the Strecker synthesis).
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon. (Authoritative text on heterocyclic synthesis principles).
Sources
Application Notes & Protocols for the Purification of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine
Abstract
This document provides a comprehensive guide to the purification of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine, a key intermediate in pharmaceutical research and drug development. Recognizing the compound's unique physicochemical properties, including a basic amine moiety and a polar heterocyclic core, this guide moves beyond standard protocols. We present a multi-step purification strategy, from initial workup using acid-base extraction to final polishing via column chromatography and recrystallization. Each protocol is detailed with step-by-step instructions, explanations of the underlying chemical principles, and troubleshooting advice to empower researchers to achieve high purity and yield.
Introduction: The Purification Challenge
4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine is a valuable building block in medicinal chemistry. The presence of the aromatic amine and the 1,2,5-oxadiazole (furazan) ring system imparts specific reactivity and conformational properties. However, these same features present distinct challenges during purification. The basicity of the amine group can lead to strong interactions with acidic stationary phases like silica gel, causing poor peak shape and yield loss during chromatography. Furthermore, the compound's polarity necessitates carefully selected solvent systems for both chromatography and recrystallization.
This guide outlines a robust, validated workflow designed to address these challenges, ensuring the isolation of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine with a purity profile suitable for downstream applications, including sensitive catalytic reactions and biological assays.
Strategic Overview of the Purification Workflow
A successful purification campaign relies on a logical sequence of techniques, each targeting different types of impurities. We advocate for a three-stage approach:
-
Initial Workup (Acid-Base Extraction): Exploits the basicity of the target amine to separate it from neutral or acidic organic impurities and unreacted starting materials.
-
Bulk Purification (Flash Column Chromatography): Removes closely related impurities with different polarities.
-
Final Polishing (Recrystallization): Achieves high crystalline purity and removes trace impurities.
Caption: Overall purification strategy for 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine.
Protocol 1: Acid-Base Liquid-Liquid Extraction
Principle: This technique leverages the fundamental principle that salts are highly soluble in water, while neutral organic molecules are typically more soluble in organic solvents.[1] By treating the crude reaction mixture with an aqueous acid, the basic 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine is protonated to form a water-soluble ammonium salt.[2][3] This salt partitions into the aqueous phase, leaving non-basic impurities behind in the organic layer. Subsequent basification of the aqueous layer regenerates the neutral amine, which can then be recovered.[4]
Sources
Application Note: Handling, Storage, and Synthetic Workflows for 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine
Executive Overview
4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine is a highly specialized heterocyclic building block. The 1,2,5-oxadiazole (furazan) scaffold is a privileged structure in modern medicinal chemistry, frequently utilized in the development of 1[1] and novel antimalarial agents[2]. This guide provides drug development professionals with a comprehensive, causality-driven protocol for the safe handling, long-term storage, and synthetic application of this compound.
Physicochemical Architecture & Reactivity Profile
To handle this compound effectively, one must understand the intrinsic causality of its molecular architecture:
-
The 1,2,5-Oxadiazole (Furazan) Core: This nitrogen-rich, planar ring is highly electron-withdrawing. While heavily nitrated furazans are classified as 3[3], the presence of the 3-fluorophenyl and 3-amino substituents stabilizes the ring system. However, it retains a positive heat of formation. It must never be subjected to extreme thermal shock or concentrated oxidizing acids, which can trigger pyrolytic decomposition[3].
-
The C3-Primary Amine (-NH₂): Positioned adjacent to the electron-deficient furazan core, this amine exhibits significantly reduced nucleophilicity compared to standard aliphatic or aryl amines. It is also susceptible to slow oxidative degradation, necessitating rigorous environmental controls.
-
The 3-Fluorophenyl Group: Enhances the compound's lipophilicity and metabolic stability, making it an ideal vector for structure-activity relationship (SAR) exploration.
Quantitative Data Summary
Table 1: Physicochemical Properties
| Property | Specification | Operational Implication |
| Core Scaffold | 1,2,5-oxadiazole (Furazan) | Requires protection from extreme thermal shock. |
| Appearance | Off-white to pale yellow powder | Color shifts to dark brown indicate oxidative degradation. |
| Solubility | DMF, DMSO, THF (High) | Ideal for anhydrous polar aprotic reaction conditions. |
| Insolubility | Hexanes, Water | Facilitates aqueous workup and non-polar trituration. |
| Nucleophilicity | Low (Attenuated by core) | Requires strong bases (e.g., NaH) for effective acylation. |
Table 2: Stability & Storage Matrix
| Storage Condition | Expected Shelf Life | Required Mitigation Strategy |
| -20°C (Freezer) | > 2 Years | Store under Argon/N₂. Best for bulk preservation. |
| 2-8°C (Fridge) | 1-3 Months | Keep in amber vials; desiccator storage recommended. |
| Room Temp (Air) | < 1 Week | Unstable. Amine oxidation leads to rapid purity loss. |
Storage and Handling Causality
Standard handling procedures often fail to account for the hygroscopic and oxidative sensitivities of aminofurazans.
The Condensation Risk (Causality): When retrieving the compound from -20°C storage, the vial must be allowed to equilibrate to room temperature in a desiccator before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. This moisture not only accelerates the oxidative degradation of the primary amine but also introduces critical errors in stoichiometric weighing and quenches moisture-sensitive reagents (like NaH) in subsequent synthetic steps.
Workflow Visualization
Logical relationship between storage controls and the N-acylation experimental workflow.
Experimental Protocol: N-Acylation of the C3-Amine
Due to the electron-withdrawing nature of the furazan core, standard peptide coupling conditions (e.g., DIPEA/HATU) yield poor conversions. The following self-validating protocol utilizes Sodium Hydride (NaH) to force deprotonation prior to electrophilic trapping, a method proven effective for 2[2].
Step-by-Step Methodology
Step 1: Preparation & Dissolution
-
Purge a flame-dried round-bottom flask with Argon for 5 minutes.
-
Add 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine (1.0 equivalent).
-
Inject anhydrous DMF (10 mL per mmol of substrate) to achieve complete dissolution.
-
Cool the reaction mixture to 0°C using an ice-water bath.
Step 2: Deprotonation (Self-Validating Step)
-
Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 equivalents) in small portions under a positive stream of Argon.
-
Causality & Validation: The addition of NaH will generate hydrogen gas. Monitor the reaction visually; do not proceed to the next step until bubbling has completely ceased (typically 15-30 minutes). The cessation of gas evolution acts as a self-validating indicator that the sodium amide intermediate has fully formed.
Step 3: Electrophilic Addition
-
Dissolve the desired acyl chloride (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the acyl chloride solution dropwise to the reaction mixture over 10 minutes, maintaining the internal temperature below 5°C to prevent side reactions or thermal degradation of the furazan ring.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
Step 4: Quenching and Workup
-
Validation Check: Analyze an aliquot via TLC (Hexanes:EtOAc) or LC-MS to confirm the disappearance of the starting material mass.
-
Cool the flask back to 0°C and slowly quench the excess NaH by dropwise addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
References
-
[1] Title: Pharmacological profile of new histamine H2-receptor antagonists related to cimetidine, ranitidine and lamtidine | Source: nih.gov | URL: 1
-
[3] Title: Synthesis and characterization of multicyclic oxadiazoles and 1-hydroxytetrazoles as energetic materials | Source: osti.gov | URL: 3
-
[2] Title: New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities | Source: mdpi.com | URL: 2
Sources
Application Note: Biological Screening Assays for 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine
Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Immuno-Oncology and Medicinal Chemistry.
Introduction & Pharmacological Rationale
The compound 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine represents a highly privileged pharmacophore in modern drug discovery, particularly within the realm of immuno-oncology. The 1,2,5-oxadiazol-3-amine (aminofurazan) core is the defining structural motif of several potent Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, most notably Epacadostat (INCB024360)[1][2].
IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in the degradation of L-tryptophan to N-formylkynurenine. By depleting tryptophan and accumulating immunosuppressive kynurenine in the tumor microenvironment, IDO1 drives T-cell anergy and promotes regulatory T-cell (Treg) activation, allowing tumors to evade immune surveillance[2][3].
Mechanistic Causality of the Structure:
The 1,2,5-oxadiazole ring acts as a bidentate ligand that directly coordinates with the ferrous (
Figure 1: IDO1-mediated tryptophan metabolism pathway and oxadiazole inhibition mechanism.
Tiered Screening Strategy
To thoroughly evaluate 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine and its derivatives, a self-validating, three-tiered screening cascade is required. This ensures that observed effects are due to specific target engagement rather than assay interference or off-target cytotoxicity[2][5].
Figure 2: Tiered biological screening cascade for 1,2,5-oxadiazol-3-amine derivatives.
Experimental Protocols
Protocol 1: IDO1 Enzymatic Inhibition Assay (Biochemical)
Purpose: To quantify direct, cell-free inhibition of IDO1 catalytic activity.
Causality & Design: IDO1 is uniquely dependent on its heme iron being in the reduced, ferrous (
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the standard assay buffer:
potassium phosphate buffer (pH 6.5), ascorbic acid, methylene blue, and bovine catalase. -
Enzyme Addition: Add recombinant human IDO1 enzyme (final concentration
) to a 96-well half-area microplate. -
Compound Incubation: Dissolve 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine in DMSO. Perform a 10-point serial dilution (e.g.,
to ). Add compounds to the wells (final DMSO ). Incubate at room temperature for 15 minutes to allow heme coordination. -
Reaction Initiation: Add L-tryptophan substrate (final concentration
) to initiate the reaction. Incubate at for 45 minutes. -
Termination & Hydrolysis: Stop the reaction by adding
of Trichloroacetic acid (TCA). Incubate at for 15 minutes to fully hydrolyze the intermediate N-formylkynurenine into kynurenine. -
Detection: Centrifuge the plate (
, 10 min). Transfer of the supernatant to a new plate and mix with of (w/v) Ehrlich's reagent (p-dimethylaminobenzaldehyde in glacial acetic acid). -
Readout: Incubate for 10 minutes at room temperature and measure absorbance at
using a microplate reader.
Protocol 2: Cellular Kynurenine Efflux Assay (Functional)
Purpose: To determine if the compound can penetrate cell membranes and inhibit intracellular IDO1 in a physiologically relevant environment.
Causality & Design: HeLa cells do not express IDO1 constitutively but will robustly upregulate it upon stimulation with Interferon-gamma (IFN-
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa cells at
cells/well in a 96-well tissue culture plate using DMEM supplemented with FBS. Incubate overnight at , . -
Stimulation & Treatment: Remove media. Add fresh media containing
recombinant human IFN- , L-tryptophan, and the serially diluted oxadiazole compound. -
Incubation: Cultivate for 48 hours. Self-Validating Control: Include wells with IFN-
but no compound (Max signal) and wells without IFN- (Background signal). Use Epacadostat as a positive reference standard[4]. -
Precipitation: Transfer
of the conditioned supernatant to a V-bottom plate. Add of TCA. Centrifuge at for 10 minutes to pellet precipitated serum proteins. -
Derivatization: Transfer
of the cleared supernatant to a flat-bottom plate. Add of Ehrlich's reagent. -
Readout: Measure absorbance at
. Calculate the using a 4-parameter logistic non-linear regression model.
Protocol 3: Orthogonal Cytotoxicity Screening (MTT Assay)
Purpose: To rule out false positives. If a compound is highly cytotoxic, cells will die, kynurenine production will cease, and the compound will falsely appear as a potent IDO1 inhibitor in Protocol 2[5][7].
Causality & Design: The MTT assay measures mitochondrial metabolic activity. A true IDO1 inhibitor should exhibit an
Step-by-Step Methodology:
-
Parallel Plating: Prepare a parallel plate of HeLa cells exactly as described in Protocol 2, including the 48-hour compound incubation.
-
MTT Addition: Add
of MTT solution ( in PBS) directly to the culture media. Incubate for 3-4 hours at . -
Solubilization: Carefully aspirate the media. Add
of DMSO to each well to dissolve the purple formazan crystals. Agitate on a plate shaker for 10 minutes. -
Readout: Measure absorbance at
. Calculate cell viability relative to the vehicle control.
Expected Data & Interpretation
To establish a robust structure-activity relationship (SAR) profile for 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine, the data should be cross-referenced against known clinical benchmarks.
Table 1: Representative Screening Metrics for 1,2,5-Oxadiazole Derivatives
| Assay Parameter | Target Metric for Hit Progression | Epacadostat Reference Value[4] | Interpretation of Results |
| Biochemical | Confirms direct target engagement and heme coordination. | ||
| Cellular | Confirms cell permeability and intracellular stability. | ||
| Cytotoxicity ( | Ensures kynurenine drop is not an artifact of cell death. | ||
| Therapeutic Index | Ratio of |
Note: If the biochemical
References
-
[1] Wikipedia Contributors. "Epacadostat." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
[2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 25141092, Epacadostat." PubChem. Available at:[Link]
-
[3] Combs, A. P. et al. "1,2,5-oxadiazoles as inhibitors of indoleamine 2,3-dioxygenase." U.S. Patent US9320732B2 (2016). Available at:
-
[5] Marigonda, A. et al. "Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity." Anticancer Research (2019). Available at: [Link]
-
[7] Marigonda, A. et al. "Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives." Anticancer Research (2019). Available at:[Link]
Sources
- 1. Epacadostat - Wikipedia [en.wikipedia.org]
- 2. Epacadostat - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US9320732B2 - 1,2,5-oxadiazoles as inhibitors of indoleamine 2,3-dioxygenase - Google Patents [patents.google.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]
- 6. EA026785B1 - Modulators of indoleamine 2,3-dioxygenase and methods of using the same - Google Patents [patents.google.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
Application Notes and Protocols for 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine in Cancer Immunotherapy
The field of oncology is increasingly focused on immunotherapeutic strategies that harness the body's own immune system to combat malignancies. A key target in this domain is the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), which plays a critical role in tumor immune escape.[1] IDO1 is the initial and rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism.[1] By catabolizing the essential amino acid L-tryptophan, IDO1 creates a microenvironment that is suppressive to T-cell function, thereby allowing cancer cells to evade immune surveillance.[2] Consequently, the development of small molecule inhibitors of IDO1 has become a significant area of research in medicinal chemistry.
The 1,2,5-oxadiazole (furazan) scaffold has emerged as a promising pharmacophore for the development of potent IDO1 inhibitors.[3] Within this class of compounds, 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine has garnered attention as a potential candidate for further investigation. Its structural similarity to known IDO1 inhibitors suggests that it may exhibit significant inhibitory activity against this enzyme. This document provides detailed application notes and protocols for the synthesis and evaluation of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine as a potential IDO1 inhibitor in a medicinal chemistry research setting.
Scientific Rationale: Targeting the IDO1 Pathway
The overexpression of IDO1 in various tumor types and its correlation with poor prognosis underscore its importance as a therapeutic target.[1] The enzymatic activity of IDO1 leads to the depletion of tryptophan, an amino acid essential for T-cell proliferation and activation. Furthermore, the accumulation of tryptophan catabolites, such as kynurenine, can induce T-cell apoptosis and promote the differentiation of regulatory T-cells, which further dampens the anti-tumor immune response. By inhibiting IDO1, it is hypothesized that the tumor microenvironment can be rendered more permissive to an effective anti-tumor immune response.
Synthesis Protocol: 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine
The synthesis of 4-aryl-1,2,5-oxadiazol-3-amines can be achieved through various synthetic routes. A common approach involves the cyclization of a substituted glyoxime derivative. The following protocol is a representative method adapted from general procedures for the synthesis of similar furazan derivatives.
Materials and Reagents:
-
3-Fluorobenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
An appropriate oxidizing agent (e.g., N-bromosuccinimide)
-
Ammonia
-
Solvents (e.g., ethanol, water, dichloromethane)
-
Standard laboratory glassware and equipment
Step-by-Step Procedure:
-
Synthesis of 3-Fluorobenzaldehyde Oxime:
-
Dissolve 3-fluorobenzaldehyde in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Extract the product with a suitable organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Dimerization and Oxidation to the Furoxan:
-
The resulting oxime is then subjected to oxidative dimerization to form the corresponding furoxan (1,2,5-oxadiazole-2-oxide) derivative. This can be achieved using various oxidizing agents.
-
For example, treat the oxime with an oxidizing agent like N-bromosuccinimide in a suitable solvent.
-
-
Rearrangement and Amination to the Furazan:
-
The furoxan intermediate can be converted to the desired 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine. This often involves a rearrangement and amination step.
-
Treatment of the furoxan with a source of ammonia (e.g., gaseous ammonia in a suitable solvent) can lead to the formation of the final product.[4]
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine.
-
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Application Protocols: Evaluation of IDO1 Inhibitory Activity
To assess the potential of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine as an IDO1 inhibitor, both in vitro enzymatic assays and cell-based functional assays should be performed.
Protocol 1: In Vitro IDO1 Enzymatic Inhibition Assay
This assay directly measures the ability of the compound to inhibit the activity of purified recombinant human IDO1 enzyme.
Objective: To determine the in vitro potency (IC₅₀) of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine against purified human IDO1.
Materials and Reagents:
-
Recombinant Human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)
-
Cofactors: Methylene blue and Ascorbic acid
-
Catalase
-
Test Compound: 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine
-
Positive Control: A known IDO1 inhibitor (e.g., Epacadostat)
-
96-well microplates
-
Spectrophotometer or HPLC system
Experimental Workflow:
Workflow for IDO1 Enzymatic Inhibition Assay
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer containing potassium phosphate, methylene blue, ascorbic acid, and catalase.
-
Prepare a stock solution of L-tryptophan in the assay buffer.
-
Prepare a stock solution of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine in a suitable solvent (e.g., DMSO) and perform serial dilutions in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the recombinant human IDO1 enzyme to each well.
-
Add the serially diluted test compound, positive control, and vehicle control (DMSO) to the respective wells.
-
Pre-incubate the enzyme and compounds for a defined period (e.g., 15 minutes) at room temperature.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the L-tryptophan solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Detection and Data Analysis:
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Measure the amount of kynurenine produced. This can be done spectrophotometrically using Ehrlich's reagent or by HPLC.[5]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation:
| Compound | IC₅₀ (nM) [Hypothetical Data] |
| 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine | 50 |
| Epacadostat (Positive Control) | 10 |
Protocol 2: Cell-Based IDO1 Functional Assay
This assay measures the inhibitory activity of the compound in a more physiologically relevant context using human cells where IDO1 expression is induced.
Objective: To determine the cellular potency (IC₅₀) of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine and its effect on kynurenine production in a cellular environment.
Materials and Reagents:
-
Human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3 cells)[4]
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Interferon-gamma (IFN-γ) for IDO1 induction
-
Test Compound: 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine
-
Positive Control: A known IDO1 inhibitor (e.g., Epacadostat)
-
96-well cell culture plates
-
Reagents for kynurenine measurement (as in Protocol 1)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
Experimental Workflow:
Workflow for Cell-Based IDO1 Functional Assay
Step-by-Step Procedure:
-
Cell Culture and IDO1 Induction:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.[6]
-
-
Inhibitor Treatment:
-
Remove the IFN-γ containing medium and replace it with fresh medium containing various concentrations of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine or the positive control. Include a vehicle control.
-
Incubate the cells with the inhibitor for a defined period (e.g., 24-48 hours).
-
-
Measurement of Kynurenine Production:
-
Collect the cell culture supernatant and measure the concentration of kynurenine as described in the in vitro assay.[6]
-
-
Cell Viability Assay:
-
Perform a cell viability assay on the remaining cells in the plate to ensure that the observed inhibition of kynurenine production is not due to cytotoxicity of the compound.
-
-
Data Analysis:
-
Normalize the kynurenine production to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the cellular IC₅₀ value.
-
Data Presentation:
| Compound | Cellular IC₅₀ (nM) [Hypothetical Data] | Cell Viability (at 10 µM) |
| 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine | 150 | >95% |
| Epacadostat (Positive Control) | 30 | >95% |
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the synthesis and preclinical evaluation of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine as a potential inhibitor of IDO1. Successful demonstration of potent and selective IDO1 inhibition in both enzymatic and cellular assays would warrant further investigation of this compound in more advanced preclinical models of cancer. Future studies could include pharmacokinetic profiling, in vivo efficacy studies in syngeneic tumor models, and combination studies with other immunotherapeutic agents such as checkpoint inhibitors. The exploration of the 1,2,5-oxadiazole scaffold holds significant promise for the development of novel and effective cancer immunotherapies targeting the IDO1 pathway.
References
-
BPS Bioscience. IDO1 Inhibitor Screening Assay Kit. Available at: [Link]
- Chen, S., et al. (2019). Design, Synthesis and Antitumor Study of a Series of N-Cyclic Sulfamoylaminoethyl Substituted 1,2,5-Oxadiazol-3-Amines as New Indoleamine 2, 3-Dioxygenase 1 (IDO1) Inhibitors. European Journal of Medicinal Chemistry, 179, 38–55.
- Corminboeuf, A., et al. (2021). Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Medicinal Chemistry Letters, 12(3), 368–377.
- Karakiewicz, J., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008.
- Malerba, G., et al. (2018).
- Pagoria, P., et al. (2014). 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole. Molbank, 2014(2), M824.
- Qian, F., et al. (2015). Synthesis of [18F] 4-amino-N-(3-chloro-4-fluorophenyl)-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide (IDO5L): a novel potential PET probe for imaging of IDO1 expression. Journal of Labelled Compounds and Radiopharmaceuticals, 58(4), 156-162.
- Tang, Y., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry, 10, 843399.
- U.S. Patent No. 9,320,732. (2016). 1,2,5-oxadiazoles as inhibitors of indoleamine 2,3-dioxygenase.
- Zhai, L., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy.
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. 4,5-Disubstituted 1,2,3-triazoles: Effective Inhibition of Indoleamine 2,3-Dioxygenase 1 Enzyme Regulates T cell Activity and Mitigates Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Note: Handling & Optimization of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine
This Application Note and Protocol Guide addresses the technical requirements for 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine , a specialized heterocyclic building block and pharmacophore fragment used primarily in the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for immuno-oncology.
Introduction & Scientific Context
4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine (MW: 179.15 g/mol ) is a critical pharmacophore intermediate in medicinal chemistry. Structurally, it consists of a 1,2,5-oxadiazole (furazan) core substituted with a primary amine at position 3 and a meta-fluorophenyl group at position 4.
Significance in Drug Discovery
This compound is a "privileged structure" in the design of competitive inhibitors for IDO1 (Indoleamine 2,3-dioxygenase 1) . The 1,2,5-oxadiazole ring is capable of coordinating directly with the ferrous (Fe²⁺) heme iron within the IDO1 active site, blocking the oxidation of tryptophan to kynurenine—a key pathway in tumor immune escape.
-
Fragment-Based Design: It serves as a high-efficiency fragment lead. The meta-fluoro substitution (3-position on the phenyl ring) often provides superior metabolic stability and potency compared to ortho or para analogs in SAR (Structure-Activity Relationship) studies [1].
-
Synthetic Utility: The C3-amine is a versatile handle for coupling with acyl chlorides, isocyanates, or sulfonyl chlorides to generate complex inhibitors like Epacadostat analogs.
Physicochemical Profile & Stability
Experimental values based on structural analogs (e.g., CAS 99817-27-3) and class properties.
| Property | Specification / Value | Notes |
| Molecular Formula | C₈H₆FN₃O | |
| Molecular Weight | 179.15 g/mol | |
| Appearance | Off-white to pale brown solid | Color may darken upon oxidation. |
| Melting Point | 142–146 °C (Predicted) | Class range for phenyl-furazan-amines. |
| Solubility | DMSO (>50 mM), Ethanol (Moderate) | Poorly soluble in water. |
| pKa (Conjugate Acid) | ~2.5–3.5 (Amine) | Weakly basic due to electron-withdrawing oxadiazole. |
| Stability | Hydrolytically stable at neutral pH. | Warning: Ring cleavage possible in strong reducing conditions (e.g., Zn/HCl) or high pH (>12). |
Safety & Hazard Assessment (Band 3 Handling)
Although specific toxicological data for the 3-fluoro isomer may be limited, it must be handled as a Potent Bioactive Intermediate .
GHS Classification (Derived)
-
Signal Word: WARNING
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
Bioactivity Warning: Potential IDO1 inhibitor (IC₅₀ predicted in µM range).[2][3] Avoid inhalation of dust.
Containment Protocol
-
Engineering Controls: Handle all powders within a certified chemical fume hood or a HEPA-filtered balance enclosure.
-
PPE: Nitrile gloves (double-gloving recommended for solutions), lab coat, and safety glasses with side shields.
-
Decontamination: The oxadiazole ring is stable to standard oxidizers. Clean surfaces with 10% bleach followed by 70% ethanol to degrade and remove residues.
Experimental Protocols
Protocol A: Solubilization & Stock Preparation
Objective: Create a stable 20 mM stock solution for biological assays.
-
Calculation: To prepare 1 mL of 20 mM stock, weigh 3.58 mg of compound.
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.
-
Rationale: The electron-deficient oxadiazole ring renders the compound hydrophobic; aqueous buffers will cause precipitation at high concentrations.
-
-
Dissolution:
-
Add 1 mL DMSO to the vial.
-
Vortex vigorously for 30 seconds.
-
QC Check: Inspect for particulates. If undissolved, sonicate in a water bath at 35°C for 5 minutes.
-
-
Storage: Aliquot into amber glass vials (prevent photodegradation). Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.
Protocol B: Synthetic Coupling (Amide Bond Formation)
Objective: Functionalize the C3-amine to create a high-affinity IDO1 inhibitor candidate.
Reagents:
-
4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine (1.0 eq)
-
Acyl Chloride (e.g., 4-chlorobenzoyl chloride) (1.1 eq)
-
Pyridine (solvent/base) or DCM with Et₃N
Procedure:
-
Setup: Flame-dry a round-bottom flask under Nitrogen atmosphere.
-
Solvation: Dissolve the amine (1.0 eq) in anhydrous Pyridine (concentration ~0.2 M).
-
Note: Pyridine acts as both solvent and acid scavenger.
-
-
Addition: Cool to 0°C. Add the Acyl Chloride (1.1 eq) dropwise over 10 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).
-
Mechanism:[4] Nucleophilic attack of the C3-amine on the carbonyl carbon.
-
-
Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash organics with 1M HCl (to remove pyridine), then Brine. Dry over Na₂SO₄.
-
Purification: Recrystallize from Ethanol or purify via Silica Gel Chromatography.
Visualization of Workflows
Figure 1: Safe Handling & Solubilization Workflow
This workflow ensures operator safety and compound integrity during preparation.
Caption: Standard Operating Procedure (SOP) for preparing stock solutions of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine.
Figure 2: IDO1 Inhibition Mechanism (Pharmacophore Logic)
Illustrates why this specific scaffold is used in drug development.
Caption: Mechanistic interaction of the oxadiazole pharmacophore with the IDO1 Heme cofactor, preventing Tryptophan degradation.
References
-
Yue, E. W., et al. (2009). "Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model." Journal of Medicinal Chemistry, 52(23), 7364–7367.
-
Röhrig, U. F., et al. (2019).[5] "Rational Design of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors." Journal of Medicinal Chemistry, 62(13), 6183–6199.
-
PubChem Compound Summary. (2025). "4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-amine" (Analog Data). National Library of Medicine.
Sources
- 1. 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-((E)-(4-((3-fluorobenzyl)oxy)phenyl) methylidene)-4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazole-5-carbohydrazide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy [frontiersin.org]
- 3. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Binding Mode of N-Hydroxyamidines to Indoleamine 2,3-Dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives | Anticancer Research [ar.iiarjournals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in mastering the synthesis of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine. This compound features a 1,2,5-oxadiazole (furazan) core, a privileged scaffold heavily utilized in modern pharmacology for its bioisosteric properties and metabolic stability[1].
Rather than merely listing instructions, this guide emphasizes the causality behind each chemical transformation. By understanding the mechanistic "why," you can proactively troubleshoot deviations and ensure high-fidelity scale-up.
Mechanistic Pathway & Workflow
The synthesis of 3-amino-4-aryl-1,2,5-oxadiazoles universally relies on a robust three-step sequence starting from an arylacetonitrile[2]. The workflow involves electrophilic nitrosation, nucleophilic amidoxime formation, and a final base-catalyzed intramolecular dehydrative cyclization to furnish the highly stable furazan ring[3].
Fig 1: Three-step synthetic workflow for 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine.
Self-Validating Experimental Protocols
To ensure trustworthiness, every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoints are met.
Step 1: Nitrosation of 3-Fluorophenylacetonitrile
-
Causality: Sodium nitrite (
) in glacial acetic acid generates nitrous acid ( ) in situ. The acidic environment promotes the enolization of the nitrile's alpha-carbon, priming it for electrophilic attack by the nitrosonium ion ( ). -
Procedure:
-
Dissolve 3-fluorophenylacetonitrile (1.0 eq) in glacial acetic acid (5 volumes) in a jacketed reactor.
-
Cool the system to an internal temperature of 0–5 °C.
-
Add an aqueous solution of
(1.2 eq) dropwise over 1 hour. Critical: Maintain internal temp < 5 °C to prevent runaway oxidation. -
Stir for 2 hours at 5 °C.
-
-
Self-Validation Checkpoint: Extract a 50 µL aliquot, quench in water, and extract with EtOAc. TLC (Hexanes:EtOAc 3:1) must show the complete disappearance of the starting material (Rf ~0.6) and the appearance of a new, UV-active product spot (Rf ~0.3). LC-MS must confirm the target mass ([M+H]+ = 165.1).
Step 2: Amidoxime Formation
-
Causality: Hydroxylamine hydrochloride (
) is neutralized by sodium carbonate ( ) to liberate the nucleophilic free base ( ). This free base attacks the electrophilic nitrile carbon to form the amidoxime intermediate. -
Procedure:
-
Suspend the intermediate from Step 1 in Ethanol (10 volumes).
-
Add
(2.0 eq) followed by (1.5 eq). -
Heat the mixture to a gentle reflux (75 °C) for 6–8 hours.
-
-
Self-Validation Checkpoint: The initially heterogeneous mixture will become more homogeneous, followed by the precipitation of inorganic salts (NaCl). LC-MS of the crude mixture must show >90% conversion to the amidoxime mass ([M+H]+ = 198.1).
Step 3: Dehydrative Cyclization
-
Causality: Heating the bis-oxime/amidoxime intermediate in the presence of a base facilitates intramolecular dehydration. The base deprotonates the oxime hydroxyl, converting it into a better leaving group for the ring closure, ultimately forming the thermodynamically stable 1,2,5-oxadiazole (furazan) aromatic system[1].
-
Procedure:
-
Suspend the amidoxime intermediate in a 1:1 mixture of Ethanol and Water.
-
Thermal Isomerization Hold: Heat to 60 °C for 1 hour without base (allows E/Z equilibration).
-
Add 2M NaOH (1.5 eq) dropwise.
-
Increase the temperature to 80 °C and stir for 4 hours.
-
-
Self-Validation Checkpoint: Upon cooling and neutralization with 1M HCl to pH 7, the target 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine will precipitate as an off-white solid. Confirm purity via HPLC (>95% AUC) and identity via LC-MS ([M+H]+ = 180.1).
Quantitative Data Summary
Use the following table to benchmark your reaction kinetics and analytical targets. Deviations from these parameters indicate a process failure requiring troubleshooting.
| Reaction Step | Target Intermediate / Product | Optimal Temp (°C) | Reaction Time (h) | Expected Yield (%) | LC-MS Target ([M+H]+) |
| 1. Nitrosation | 2-(3-fluorophenyl)-2-(hydroxyimino)acetonitrile | 0 - 5 | 2 - 4 | 80 - 85 | 165.1 |
| 2. Amidoxime | 2-(3-fluorophenyl)-N'-hydroxy-2-(hydroxyimino)acetimidamide | 75 (Reflux) | 6 - 8 | 70 - 75 | 198.1 |
| 3. Cyclization | 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine | 80 - 90 | 4 - 6 | 65 - 70 | 180.1 |
Troubleshooting & FAQs
When synthesizing polyheteroatomic heterocycles[2], deviations often stem from poor thermal or pH control. The logic tree below outlines the causality of cyclization failures.
Fig 2: Root-cause analysis and corrective actions for low cyclization yields.
Q1: During the nitrosation of 3-fluorophenylacetonitrile (Step 1), I am observing a complex mixture with multiple spots on TLC. What is causing this?
A1: This is a classic symptom of thermal runaway leading to over-nitrosation or premature hydrolysis of the nitrile group. Causality: The generation of nitrous acid is highly exothermic. If the internal temperature exceeds 10 °C, the electrophilic
Q2: My amidoxime formation (Step 2) stalls at ~50% conversion. Adding more hydroxylamine hydrochloride doesn't push the reaction forward. Why?
A2: The reaction is stalling due to improper pH control, not a lack of reagent. Causality:
Q3: The final cyclization to the 1,2,5-oxadiazole ring (Step 3) is yielding a dark, tarry mixture with very little of the desired product. What is the root cause? A3: This indicates base-catalyzed ring opening or degradation due to excessive thermal stress before the required E/Z isomerization has occurred. Causality: Intramolecular dehydration requires the two oxime hydroxyl groups to be in spatial proximity (Z-configuration). If the intermediate is trapped in the E-configuration, adding strong base (NaOH) and immediately spiking the heat will cause intermolecular condensation or degradation rather than cyclization[2]. Solution: Implement the "Thermal Isomerization Hold" detailed in the protocol. Heat the amidoxime intermediate gently in water/ethanol without base for 1 hour to allow equilibration to the thermodynamically favored cyclization precursor before adding the base.
References
- Source: Universidade de Lisboa (ulisboa.pt)
- Title: 3,4-Diaminofurazan | High-Purity Research Chemical Source: Benchchem URL
- Title: Oxadiazoles: Chemistry and Applications Source: Scribd URL
Sources
optimizing reaction yield for 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine
Technical Support Center: Optimizing Reaction Yield for 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine
Executive Summary & Pathway Analysis
The Challenge: Synthesizing 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine (a critical pharmacophore for IDO1 inhibitors like Epacadostat) often suffers from low yields during the final cyclization step. The formation of the 1,2,5-oxadiazole (furazan) ring is thermodynamically demanding and sensitive to water content and pH.
The Solution: This guide focuses on the "Aminoglyoxime Route," currently the most robust method for generating 3-amino-4-aryl-1,2,5-oxadiazoles. High-yield success depends on maximizing the purity of the alpha-aminoglyoxime precursor and strictly controlling the dehydration thermodynamics.
Visualizing the Synthetic Workflow
The following diagram outlines the optimized pathway and critical control points (CCPs).
Caption: Figure 1. Optimized synthetic route highlighting the critical dehydration step (Cluster 0) where yield loss most frequently occurs.
Technical Support: Troubleshooting & FAQs
This section addresses specific issues reported by users attempting to scale this reaction.
Category A: Low Yield in Final Cyclization
Q: I am getting <30% yield during the cyclization of the aminoglyoxime. The TLC shows unreacted starting material even after 12 hours. What is wrong?
A: This is a classic thermodynamic stall. The cyclization of alpha-aminoglyoxime to the furazan ring releases water. If water accumulates in the reaction matrix, the equilibrium shifts back toward the open-chain precursor.
-
Diagnosis: Check your solvent water content.
-
Correction:
-
Switch to Azeotropic Distillation: Instead of simple reflux in Ethanol/KOH, use a Dean-Stark trap with Toluene or Xylene and a catalytic amount of base. This physically removes the water formed during ring closure.
-
Increase Base Concentration: Ensure you are using at least 1.1 equivalents of KOH. The base is not just a catalyst; it helps deprotonate the oxime, facilitating the nucleophilic attack on the adjacent nitrogen.
-
Q: My product is colored (yellow/orange) and melts lower than the literature value (112-114°C).
A: Coloration indicates the formation of azo-dimers or N-oxide byproducts, often caused by oxidative stress or excessive heating.
-
Correction:
-
Degas Solvents: Sparge your reaction solvent with Nitrogen/Argon for 15 minutes before adding reagents. Furazan synthesis intermediates are sensitive to oxidation.
-
Temperature Control: Do not exceed 100°C unless using a Dean-Stark apparatus. If using Ethylene Glycol (high boiling point), keep the bath temperature strictly regulated.
-
Category B: Precursor Instability
Q: The alpha-aminoglyoxime precursor seems to degrade before I can cyclize it. Can I store it?
A: No. The alpha-aminoglyoxime (3-fluorophenyl-C(=NOH)-C(=NOH)-NH2) is metastable. It tends to undergo Beckmann rearrangement or hydrolysis if left in solution or exposed to moisture.
-
Protocol Requirement: Proceed to the cyclization step immediately after isolating the precursor. If storage is unavoidable, dry it thoroughly under high vacuum and store at -20°C under Argon.
Optimized Experimental Protocol
Objective: Synthesis of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine via Base-Mediated Dehydration.
Safety Warning:
-
Energetic Materials: 1,2,5-Oxadiazoles (furazans) are high-nitrogen compounds. While this specific derivative is generally stable, always conduct thermal stability testing (DSC) before scaling up >10g.
-
Cyanogen Bromide: If used in the upstream step, handle in a dedicated fume hood (highly toxic).
Step-by-Step Methodology
| Parameter | Specification | Rationale |
| Precursor | Purity >95% (HPLC) is critical to prevent side reactions. | |
| Solvent | Ethanol (Abs.) or Toluene | Ethanol for small scale; Toluene for azeotropic water removal. |
| Base | KOH (pellets, crushed) | Strong base required to initiate cyclization. |
| Temperature | Reflux (78°C for EtOH) | Sufficient activation energy for ring closure. |
| Time | 4 - 6 Hours | Extended heating promotes degradation. |
Protocol:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend
-Amino-3-fluorophenylglyoxime (1.0 eq) in Absolute Ethanol (10 mL/g). -
Activate: Add Potassium Hydroxide (KOH) (1.2 eq) pellets.
-
Note: The mixture may turn slightly yellow; this is normal (formation of the oximate anion).
-
-
Reaction: Heat the mixture to reflux (bath temp ~85°C).
-
Monitoring: Check HPLC/TLC every 2 hours. Look for the disappearance of the polar glyoxime spot and the appearance of the less polar furazan spot.
-
-
Quench: Once conversion >95%, cool the reaction to Room Temperature (RT).
-
Workup:
-
Concentrate the ethanol under reduced pressure to ~20% volume.
-
Pour the residue into Ice Water (50 mL/g). The product should precipitate.
-
Troubleshooting: If no precipitate forms, extract with Ethyl Acetate (3x), wash with Brine, dry over
, and evaporate.
-
-
Purification: Recrystallize from Ethanol/Water (1:1) or purify via column chromatography (Hexane/EtOAc 8:2).
Data Validation (Expected Results)
| Test | Expected Result | Failure Mode Indicator |
| Appearance | White to off-white solid | Yellow/Orange (Oxidation/Impurities) |
| Melting Point | 112 - 114°C | <108°C (Wet or impure) |
| 1H NMR (DMSO-d6) | Missing | |
| Mass Spec (ESI) |
Troubleshooting Decision Tree
Use this logic flow to diagnose yield issues rapidly.
Caption: Figure 2. Diagnostic decision tree for low-yield scenarios.
References
-
Sheremetev, A. B. (1999). "Synthesis of 1,2,5-oxadiazoles (furazans)." Russian Chemical Reviews, 68(2), 154.
-
Yue, E. W., et al. (2009). "Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model." Journal of Medicinal Chemistry, 52(23), 7364–7367. (Describes the synthesis of the IDO1 inhibitor scaffold).
-
Incyte Corporation. (2010). "1,2,5-Oxadiazoles as Indoleamine 2,3-Dioxygenase Inhibitors." U.S. Patent 8,088,803. (Detailed experimental procedures for 3-amino-4-aryl-furazans).
-
Andrianov, V. G., & Eremeev, A. V. (1991). "Synthesis of amino-1,2,5-oxadiazoles." Chemistry of Heterocyclic Compounds, 27, 1128–1132.
Technical Support Center: 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine
This technical guide is designed as an interactive support center for researchers synthesizing 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine (also known as 3-amino-4-(3-fluorophenyl)furazan). This scaffold is a critical intermediate in the development of IDO1 inhibitors (e.g., Epacadostat analogs) and high-energy density materials.
Case ID: SYN-FUR-3F Status: Active Safety Level: High (Precursors involve cyanides and energetic heterocycles)
Synthesis Workflow & Critical Control Points
The most robust laboratory-scale synthesis follows the Aminoglyoxime Dehydration Route . This pathway minimizes regioisomeric byproducts compared to direct nitrile oxide dimerization.
Master Protocol Diagram
Figure 1: Step-wise synthesis workflow identifying critical intermediates and divergence points for impurity formation.
Troubleshooting Guide (Q&A)
Phase 1: Precursor Assembly (Chloroxime & Cyanation)
Q: My chlorination step (Oxime → Chloroxime) is turning dark and yielding a sticky tar. What went wrong?
-
Diagnosis: Exotherm mismanagement or solvent impurities. The reaction of aldoximes with N-chlorosuccinimide (NCS) is highly exothermic.
-
Solution:
-
Temperature Control: Maintain the reaction between 25–30°C. Do not allow it to spike above 40°C, which triggers decomposition to nitrile oxides and subsequent tars.
-
Reagent Quality: Ensure DMF is anhydrous. Water competes with the chlorination, leading to hydrolysis back to the aldehyde or acid.
-
Protocol Adjustment: Add NCS in small portions (over 1 hour) rather than a bolus addition.
-
Q: During the cyanide displacement (Chloroxime → Cyano-oxime), I see a significant amount of 3-fluorobenzonitrile. Why?
-
Diagnosis: Elimination instead of substitution. If the base concentration is too high or the temperature is elevated, the chloroxime eliminates HCl to form the nitrile oxide, which then degrades or forms the simple nitrile.
-
Corrective Action: Use a biphasic system (DCM/Water) with a phase transfer catalyst (e.g., TEBA) or strictly control the pH during KCN addition. Keep the temperature below 5°C during the addition of cyanide.[1]
Phase 2: Cyclization (Aminoglyoxime → Furazan)
Q: I have a persistent yellow impurity that co-crystallizes with my product. It has the same mass (M+16) or similar polarity.
-
Diagnosis: You have formed the Furoxan (1,2,5-oxadiazole-2-oxide) byproduct. This occurs if the dehydration step is performed under oxidative conditions or if the starting material contained nitro-impurities.
-
Mechanism: Furoxans are N-oxides of furazans. They are thermodynamically stable and difficult to separate.
-
Removal Protocol:
-
Reflux with P(OEt)3: Triethyl phosphite can selectively reduce the N-oxide back to the furazan.
-
Recrystallization: Furazans are typically soluble in hot ethanol/water mixtures, whereas furoxans often have lower solubility. Try a fractional crystallization from EtOH:H2O (3:1).
-
Q: My yield for the final cyclization (Aminoglyoxime → Furazan) is <30%. The crude is oily.
-
Diagnosis: Incomplete dehydration or Beckmann Rearrangement.
-
Troubleshooting:
-
If using Base (NaOH/Reflux): Ensure the reflux time is sufficient (4–6 hours). Incomplete reaction leaves the open-chain aminoglyoxime (which is oily).
-
If using SOCl2/POCl3: Harsh acidic dehydrating agents can trigger a Beckmann rearrangement, converting the oxime into a 1,2,4-oxadiazole isomer (urea derivative).
-
Recommended Method: Base-mediated dehydration (2N NaOH, reflux) is generally cleaner for amino-furazans than acid-mediated routes.
-
Analytical Characterization & Validation
Distinguishing the target furazan from its N-oxide (furoxan) and rearrangement isomers is critical.
Data Table: Distinguishing Key Impurities
| Feature | Target: 3-Amino-4-(3-fluorophenyl)furazan | Impurity: Furoxan (N-oxide) | Impurity: 1,2,4-Oxadiazole |
| Appearance | White to off-white crystalline solid | Yellow to orange solid | White solid |
| 1H NMR (NH2) | Broad singlet, δ 6.0–6.5 ppm (exchangeable) | Broad singlet, often shifted downfield (δ 7.0+) | Urea-like NH protons (variable) |
| 13C NMR (Ring) | Two distinct signals approx. 150–155 ppm | Broad/Split signals due to N-oxide asymmetry | Carbonyl signal (~160-170 ppm) |
| Mass Spec (ESI) | [M+H]+ = 180.1 | [M+H]+ = 196.1 (+16 amu) | [M+H]+ = 180.1 (Isomer) |
| IR Spectrum | Sharp NH2 bands (3400, 3300 cm⁻¹) | Strong N→O band (~1600–1620 cm⁻¹) | C=O stretch (~1700 cm⁻¹) |
Standardized Isolation Protocol (Optimized)
-
Dissolution: Dissolve the crude aminoglyoxime (1.0 eq) in 10% aqueous NaOH (5.0 eq).
-
Cyclization: Heat to reflux (100°C) for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1). The intermediate spot should disappear.
-
Work-up: Cool to room temperature. The product may precipitate directly. If not, extract with Ethyl Acetate (3x).[2]
-
Washing: Wash organic layer with Brine -> Water. Dry over Na2SO4.
-
Purification: Recrystallize from Ethanol/Water. If the yellow color persists (furoxan), treat the ethanolic solution with activated charcoal before crystallization.
References
-
Science of Synthesis: 1,2,5-Oxadiazoles. (2024). Synthesis of 4-aryl-1,2,5-oxadiazol-3-amines via glyoxime dehydration. Thieme Chemistry.
-
Journal of Organic Chemistry. (2009). PTSA-ZnCl2 catalyzed synthesis of 1,2,4-oxadiazoles (Comparison of isomers).
-
Frontiers in Chemistry. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via Cyanofurazan/Furoxan.[3] (Detailed discussion on furazan/furoxan interconversion).
-
Chemical Engineering Transactions. (2025). Thermal Hazard Study on the Synthesis of Amino-nitrofurazans. (Safety data on furazan precursors).
Sources
Technical Support Center: Purification of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine
[1]
Case ID: PUR-FURAZAN-003 Status: Active Subject: Troubleshooting & Purification Protocols for 3-Amino-4-(3-fluorophenyl)furazan Audience: Medicinal Chemists, Process Chemists[1][2]
Molecule Profile & Physicochemical Context
Before initiating purification, understand the behavior of your target.[2] This molecule is an amphipathic weak base .[1][2]
-
Chemical Name: 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine[1][2]
-
Common Scaffolds: Furazan, IDO1 Inhibitor Intermediates (e.g., Epacadostat analogs).[1][2]
-
pKa (Conjugate Acid): ~3.0 – 3.5 (Predicted).[1][2] The electron-withdrawing furazan ring and the 3-fluorophenyl group significantly reduce the basicity of the exocyclic amine compared to aniline (pKa ~4.6).
-
Solubility Profile:
Purification Decision Matrix
Use the following logic flow to determine the optimal purification strategy based on your crude purity and impurity profile.
Figure 1: Decision matrix for selecting purification method based on initial crude quality.[1]
Detailed Purification Protocols
Protocol A: Recrystallization (The "Gold Standard")
Best for: Removing trace colored impurities and improving crystallinity.[1][2]
Solvent Systems:
-
Toluene (Preferred): High solubility at boiling (110°C), low solubility at RT.[1][2]
-
Ethanol/Water (Alternative): Good for polar side-products.[1][2]
Step-by-Step:
-
Dissolve crude solid in minimum boiling toluene . If insoluble material remains (inorganic salts), filter hot through a glass frit or Celite pad.
-
Allow the filtrate to cool slowly to room temperature (25°C) over 2-3 hours. Do not shock-cool on ice immediately; this traps impurities.[1][2]
-
Once crystals form, cool to 0-4°C for 1 hour to maximize yield.
-
Filter and wash the cake with cold hexanes (to remove toluene residues) followed by cold toluene.
Protocol B: Acid-Base "Swing" Extraction
Best for: Removing neutral impurities (unreacted nitriles, glyoximes) and non-basic tars.[1][2]
Critical Technical Note: Due to the low pKa (~3.3), weak acids like 5% Acetic Acid or 10% Citric Acid will NOT efficiently extract this amine.[1][2] You must use strong mineral acid.[1][2]
Figure 2: Acid-Base extraction workflow emphasizing the requirement for strong acid (pH < 1).[1][2]
Step-by-Step:
-
Extract with 2M HCl (3x volumes). Check aqueous pH is < 1.[1][2]
-
Combine acidic aqueous layers.[1][2] (The amine is now in the water phase).[3][4]
-
Optional Wash: Wash the acidic aqueous phase once with fresh EtOAc to remove trapped neutrals.[1][2]
-
Basification: Cool the aqueous phase on ice. Slowly add 6M NaOH or solid Na2CO3 until pH > 9.[1][2] The product should precipitate or form an oil.[1][2]
-
Extract the turbid aqueous mixture with EtOAc (3x).
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate.
Protocol C: Flash Column Chromatography
Best for: Complex mixtures or isolation from reaction byproducts.[1][2]
-
Mobile Phase:
-
Loading: Dry load on Celite or Silica is recommended due to solubility limits in non-polar mobile phases.[1][2]
Troubleshooting & FAQs
Q1: My product recovered from the acid-base extraction is very low yield. Where did it go? Diagnosis: Incomplete protonation.[1][2] Explanation: The furazan ring is electron-withdrawing, making the amine very weak (pKa ~3.3).[1][2] If you used 0.1M HCl or acetic acid, the equilibrium did not favor the salt form, and the amine remained in the organic waste layer. Fix: Use 2M HCl or 1M H2SO4 to ensure the pH is well below 1 (at least 2 log units below pKa) to drive >99% protonation.[1][2]
Q2: The solid is yellow/orange, but it should be white. Is it pure? Diagnosis: Trace azo/nitroso contamination.[1][2] Explanation: Synthesis of furazans often involves oxidation steps or rearrangement of precursors that can generate highly colored azo-dimers or nitroso byproducts.[1][2] These are often present in <1% amounts but are intensely colored.[1][2] Fix:
-
Activated Charcoal: Dissolve in hot ethanol, treat with activated charcoal for 15 mins, filter hot, and recrystallize.
-
Recrystallization: Toluene recrystallization is usually effective at leaving these polar colored impurities in the mother liquor.[1][2]
Q3: Can I use UV detection for chromatography? Answer: Yes. The aryl-furazan system is highly conjugated.[1][2] Settings: Monitor at 254 nm (aromatic) and 280-300 nm (furazan specific absorbance).
Q4: Is the compound heat sensitive? Answer: Generally stable, but furazans are high-energy heterocycles.[1][2] Warning: Do not heat above 150°C. During drying, keep vacuum oven temperature < 50°C. Avoid distilling the solvent to total dryness at high bath temperatures; energetic decomposition is rare but possible with azole-oxides.[1][2]
Analytical Validation
1H NMR (DMSO-d6):
-
Amine protons (-NH2): Broad singlet around δ 6.0 - 6.8 ppm (exchangeable with D2O).[1][2]
-
Aromatic protons (3-Fluorophenyl): Multiplet pattern in the δ 7.2 - 7.8 ppm range.[1][2] Look for specific H-F coupling patterns (splitting).
HPLC Purity Check:
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1][2]
-
Gradient: 5% → 95% ACN over 10 min.
References
-
Synthesis of Furazan Intermediates for IDO1 Inhibitors Source: Yue, E. W., et al. "Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors for Cancer Immunotherapy."[1][2] ACS Medicinal Chemistry Letters, 2017.[1][2] Context: Describes the synthesis and handling of amino-furazan intermediates in the context of Epacadostat analogs. URL:[Link][1]
-
Basicity and Properties of 1,2,5-Oxadiazoles Source: Tsyshevsky, R., et al. "3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole."[1][2][5] Molbank, 2014.[1][2] Context: Provides structural data and synthesis methods for related amino-furazans, highlighting the stability and handling of the amine group. URL:[Link][1]
-
General Basicity Trends of Heterocyclic Amines Source: Master Organic Chemistry.[1][2] "5 Key Basicity Trends of Amines." Context: Theoretical grounding for the low pKa of the furazan-amine, necessitating strong acid for extraction.[2] URL:[Link]
-
Safety of Energetic Heterocycles Source: Pagoria, P. F., et al. "Synthesis and properties of 3-amino-4-nitrofurazan."[1][2] Propellants, Explosives, Pyrotechnics.[1][2][6] Context: Background on the thermal stability and potential energetic nature of the furazan ring system. URL:[Link][1]
Sources
- 1. 4-Phenyl-1,2,5-oxadiazol-3-amine | C8H7N3O | CID 139132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Phenyl-1,2,5-oxadiazol-3-amine | C8H7N3O | CID 139132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. savemyexams.com [savemyexams.com]
- 4. CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of 3‑Amino-4-azidoethoxyfurazan: A Supramolecular Energetic Material with Insensitivity Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine Purity Optimization
Target Audience: Researchers, Application Scientists, and Drug Development Professionals.
Overview
4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine is a highly specialized synthetic intermediate utilized in the development of indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, most notably in the synthesis of Epacadostat analogues[1]. The 1,2,5-oxadiazole (furazan) core is a privileged pharmacophore in oncology immunotherapy[2]. However, the multi-step synthesis of this heterocycle is prone to specific impurity profiles. Contaminants at this stage will propagate into downstream coupling reactions (such as urea or amidine formation), drastically reducing overall yields and complicating the isolation of the final Active Pharmaceutical Ingredient (API).
This guide provides mechanistic troubleshooting, quantitative benchmarks, and self-validating protocols to ensure >99.0% purity of this crucial intermediate.
Synthetic Workflow & Impurity Mapping
Fig 1. Synthetic workflow of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine and key impurity branches.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: My HPLC chromatogram shows a persistent impurity at a slightly lower retention time than the target peak. What is it, and how do I remove it? Answer: This is almost certainly the uncyclized amidoxime intermediate (2-amino-2-(hydroxyimino)-1-(3-fluorophenyl)ethanone oxime).
-
Causality: The cyclization of the amidoxime to the 1,2,5-oxadiazole ring is an endothermic dehydration process[3]. It requires sufficient thermal energy and an optimal basic pH. If the reaction is quenched prematurely or the basicity is insufficient, the open-chain intermediate remains stable and will not close.
-
Resolution: Extend the reflux time during the cyclization step. Modern protocols often employ microwave-assisted synthesis (e.g., 180 W for 3-6 minutes) to rapidly overcome the activation energy barrier of oxadiazole cyclization[4]. If using conventional heating, ensure the pH is maintained at >10 using NaOH. Post-reaction, the amidoxime can be selectively washed out by exploiting its higher polarity using a biphasic wash of Ethyl Acetate and 5% aqueous
.
Q2: I am observing a dark red/brown discoloration in my isolated product, even though NMR shows >90% purity. How can I achieve a white/off-white solid? Answer: The discoloration is due to trace oxidation byproducts .
-
Causality: 1,2,5-oxadiazol-3-amines are electron-rich and susceptible to auto-oxidation when exposed to atmospheric oxygen, especially in the presence of trace transition metals or residual nitrites from the first synthetic step.
-
Resolution: You must quench residual nitrites before proceeding to the oximation step. Add a small amount of sulfamic acid or urea to the reaction mixture after nitrosation. During the final workup, wash the organic layer with a 10% aqueous sodium bisulfite (
) solution to reduce oxidized impurities, followed by recrystallization from Toluene/Heptane (1:3) with activated charcoal (Darco G-60).
Q3: My final product contains 2-5% of a structural isomer. How did this happen? Answer: You are likely detecting the 2-fluoro or 4-fluoro regioisomers .
-
Causality: The 1,2,5-oxadiazole synthesis pathway does not inherently enrich the meta-isomer. This is a "garbage in, garbage out" scenario. The starting material, 3-fluorophenylacetonitrile, is typically synthesized via halogen exchange or cyanation, which often leaves trace amounts of ortho- or para-fluoro isomers.
-
Resolution: Verify the GC/HPLC purity of your starting 3-fluorophenylacetonitrile. It must be >99.0% isomerically pure. Standard silica gel chromatography will struggle to separate these isomers due to nearly identical
values; reverse-phase preparative HPLC is required if the impurity is already present.
Section 2: Quantitative Data & Analytical Benchmarks
To ensure the intermediate is suitable for downstream IDO1 inhibitor synthesis, validate your batch against the following analytical parameters:
| Analytical Technique | Target Metric | Diagnostic Marker | Corrective Action if Failed |
| HPLC (UV 254 nm) | > 99.0% AUC | Re-subject to basic reflux or microwave heating. | |
| LC-MS (ESI+) | Extend cyclization time; check pH > 10. | ||
| Single peak | Additional peaks (Regioisomers) | Recrystallize from EtOH/ | |
| Karl Fischer (KF) | < 0.5% w/w | High water content | Extend vacuum drying at 50°C to prevent downstream hydrolysis. |
Section 3: Validated Experimental Protocol
This protocol is designed as a self-validating system , ensuring that each chemical transformation is analytically confirmed before proceeding to the next step, thereby preventing impurity carryover[3].
Step 1: Nitrosation
-
Dissolve 3-fluorophenylacetonitrile (1.0 eq) in glacial acetic acid (5 volumes).
-
Cool the solution to 0–5°C using an ice bath.
-
Dropwise add a saturated aqueous solution of
(1.2 eq) over 30 minutes, maintaining the internal temperature below 10°C. -
Self-Validation Check: Apply a drop of the reaction mixture to starch-iodide paper. A persistent blue-black color confirms the presence of excess nitrous acid, validating that the active methylene has been fully consumed.
-
Quench the excess
by adding sulfamic acid in small portions until the starch-iodide test is negative.
Step 2: Oximation
-
To the reaction mixture from Step 1, add hydroxylamine hydrochloride (
, 1.5 eq). -
Carefully adjust the pH to 9.5 using 20% aqueous NaOH.
-
Self-Validation Check: Monitor the pH continuously. A drop in pH indicates incomplete neutralization, which will stall the oximation. Validate completion by TLC (Hexane:EtOAc 3:1), ensuring the complete disappearance of the oxime intermediate spot.
Step 3: Cyclization
-
Heat the basic mixture to reflux (approx. 100°C) for 4–6 hours.
-
Self-Validation Check: Monitor the reaction via LC-MS. The critical validation metric is the mass transition from the open-chain amidoxime (
= 198.07) to the cyclized oxadiazole ( = 180.06). Do not proceed to workup until the 198 peak is <1% of the total ion chromatogram.
Step 4: Workup & Purification
-
Cool the mixture to room temperature and extract with Ethyl Acetate (3 x 10 volumes).
-
Wash the combined organic layers with 10% aqueous
(to remove oxidation impurities), followed by brine. -
Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Recrystallize the crude solid from Toluene/Heptane (1:3) to yield 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine as an off-white crystalline solid.
References
- Method for preparing ido inhibitor epacadostat - Google Patents (WO2017124822A1).
-
Design, synthesis, biological evaluation of urea substituted 1,2,5-oxadiazole-3-carboximidamides as novel indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors - PubMed (European Journal of Medicinal Chemistry). Available at:[Link]
-
Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity - Anticancer Research. Available at:[Link]
Sources
- 1. WO2017124822A1 - Method for preparing ido inhibitor epacadostat - Google Patents [patents.google.com]
- 2. Design, synthesis, biological evaluation of urea substituted 1,2,5-oxadiazole-3-carboximidamides as novel indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Buy 4-(1,3-Benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine [smolecule.com]
Technical Support Center: 1,2,5-Oxadiazole Synthesis
Welcome to the technical support center for the synthesis of 1,2,5-oxadiazoles (furazans). This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of synthesizing this important heterocyclic scaffold. The 1,2,5-oxadiazole ring is a key component in a wide range of applications, from pharmaceuticals to high-energy materials, due to its unique electronic properties and metabolic stability.[1][2]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and field-proven solutions.
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific issues that can arise during the synthesis of 1,2,5-oxadiazoles, presented in a practical question-and-answer format.
Issue 1: Low or No Yield of the Desired 1,2,5-Oxadiazole
Question: My reaction to synthesize a 3,4-disubstituted 1,2,5-oxadiazole from its corresponding glyoxime (a 1,2-dione dioxime) is resulting in a very low yield or no product at all. What are the likely causes and how can I rectify this?
Answer: This is a common and often multifactorial problem. The root cause typically lies in the critical cyclodehydration step. Let's break down the potential culprits and their solutions.
Causality Analysis: The formation of the 1,2,5-oxadiazole ring from a glyoxime is a dehydration reaction. The efficiency of this step is highly dependent on the choice of dehydrating agent, the stability of your substrate, and the reaction conditions.
-
Primary Cause A: Ineffective Dehydrating Agent Not all dehydrating agents are suitable for all substrates. A reagent that is too harsh can cause decomposition, while one that is too mild may not drive the reaction to completion.
-
Solution: Select a dehydrating agent appropriate for your substrate's sensitivity. For thermally sensitive or complex molecules, milder reagents are preferable. 1,1'-Carbonyldiimidazole (CDI) is an excellent choice for promoting cyclization at ambient temperatures, minimizing the risk of decomposition for energetic compounds.[3] For more robust substrates, traditional reagents like thionyl chloride or succinic anhydride can be effective, though they carry a higher risk of side reactions.[4]
-
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages & Common Issues |
| 1,1'-Carbonyldiimidazole (CDI) | Ambient temperature, Aprotic solvent (e.g., THF, DCM) | Very mild, high functional group compatibility, good for thermally sensitive substrates.[3] | Reagent is moisture-sensitive. |
| Thionyl Chloride (SOCl₂) | 0 °C to RT, DCM or neat | Effective for many substrates, especially cyclic dioximes.[4] | Can promote Beckmann rearrangement to form 1,2,4-oxadiazole byproducts.[4] |
| Succinic Anhydride | Melted with substrate (heat) | Classic method, effective for simple, stable substrates.[4] | Requires high temperatures, not suitable for sensitive functional groups. |
| Phosphoryl Chloride (POCl₃) | Heat | Strong dehydrating agent. | Prone to causing Beckmann rearrangement.[4] |
-
Primary Cause B: Sub-optimal Reaction Conditions Temperature and solvent play a crucial role. Disubstituted 1,2,5-oxadiazoles are generally robust, but monosubstituted or unsubstituted analogs can be unstable, particularly under basic conditions which can cause ring cleavage.[4]
-
Solution:
-
Temperature Control: Start at a lower temperature and slowly warm the reaction only if necessary, monitoring by TLC or LC-MS. For many modern methods, such as those using CDI, heating is not required.[3]
-
Solvent Choice: Use dry, aprotic solvents (e.g., THF, DCM, Acetonitrile) to prevent hydrolysis of intermediates or reagents.
-
pH Control: Avoid strongly basic conditions for products that may be base-sensitive.[4]
-
-
-
Primary Cause C: Poor Quality of Glyoxime Precursor The purity and integrity of your starting material are paramount. Impurities can interfere with the reaction, and if the glyoxime has decomposed, no product will form.
-
Solution:
-
Verify Purity: Confirm the structure and purity of your glyoxime precursor using NMR, MS, and melting point analysis before starting the reaction.
-
Proper Storage: Store glyoximes in a cool, dry place, protected from light, to prevent degradation.
-
-
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low-yield 1,2,5-oxadiazole synthesis.
Issue 2: Significant Byproduct Formation, Especially Isomers
Question: My reaction is producing the correct mass for my target, but NMR analysis shows a mixture of products. I suspect a 1,2,4-oxadiazole isomer is forming. Why does this happen and how can I prevent it?
Answer: The formation of a 1,2,4-oxadiazole isomer is a classic side reaction in this synthesis, arising from a Beckmann rearrangement of the glyoxime intermediate.[4]
Mechanistic Insight: The desired pathway is a direct cyclodehydration. However, under certain conditions (particularly with reagents like thionyl chloride or phosphoryl chloride), one of the oxime groups can undergo a Beckmann rearrangement before cyclization, leading to the undesired 1,2,4-oxadiazole ring system.
-
Solution 1: Change the Dehydrating Agent This is the most effective solution. Switching to a reagent that does not promote the rearrangement is key.
-
Solution 2: Substrate Consideration The structure of the starting material matters. Cyclic 1,2-dione dioximes are conformationally restricted and not susceptible to this type of Beckmann rearrangement, making thionyl chloride a mild and selective reagent for these specific cases.[4]
Reaction Pathway: Desired Product vs. Byproduct
Caption: Competing pathways in the synthesis from glyoximes.
Issue 3: Difficulty in Product Purification
Question: I have successfully synthesized my crude 1,2,5-oxadiazole, but I am facing challenges with purification via column chromatography. What are the best practices?
Answer: Purification can be challenging due to the physicochemical properties of the oxadiazole ring and potential impurities.
-
Challenge A: Co-eluting Impurities Isomeric byproducts or unreacted starting materials can be difficult to separate.
-
Challenge B: Product Volatility or Thermal Instability Low molecular weight oxadiazoles can be volatile, while those bearing energetic functionalities (e.g., nitro, azido groups) can be thermally unstable or explosive.[2][4]
-
Solution:
-
Solvent Removal: Remove solvent under reduced pressure at low temperatures (e.g., using a room temperature water bath) to prevent loss of a volatile product.
-
Safety First: When working with potentially energetic compounds, always handle them with extreme care. Use appropriate PPE and a blast shield. Avoid high temperatures during purification and concentration steps.[3][4]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,2,5-oxadiazoles? The most widely used and versatile method is the cyclodehydration of glyoximes (1,2-dione dioximes).[4] Other important strategies include the deoxygenation of 1,2,5-oxadiazole N-oxides (furoxans), cycloaddition reactions, and the chemical transformation of other heterocyclic rings.[1][7][8]
Q2: What specific safety precautions are necessary for 1,2,5-oxadiazole synthesis? Safety is paramount. The 1,2,5-oxadiazole ring is considered an "energetic" scaffold.[2] When substituted with functional groups like nitro (-NO₂) or azido (-N₃), these compounds can become highly energetic materials with explosive properties.[2][4]
-
Always conduct a safety assessment before starting a new synthesis.
-
Always work on the smallest scale possible, especially during initial attempts.
-
Always use appropriate PPE, including safety glasses, lab coat, and blast shield.
-
Avoid heat, friction, and impact when handling the final products.
Q3: How can I definitively confirm the structure of my 1,2,5-oxadiazole and rule out isomers like 1,2,4- or 1,3,4-oxadiazoles? A combination of standard analytical techniques is required.
-
¹³C NMR Spectroscopy: This is highly diagnostic. The chemical shifts of the ring carbons are distinct for each isomer.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product.
-
X-ray Crystallography: Provides unambiguous proof of structure and connectivity if a suitable single crystal can be grown.
Key Synthetic Protocols
Protocol 1: Synthesis of a 3,4-Disubstituted 1,2,5-Oxadiazole via CDI-Mediated Cyclodehydration
This protocol is adapted from methodologies that prioritize mild conditions and functional group tolerance.[3]
-
Preparation: To a solution of the glyoxime (1.0 eq) in anhydrous THF or DCM (approx. 0.2 M) under an inert atmosphere (N₂ or Ar), add 1,1'-Carbonyldiimidazole (CDI) (1.1 to 1.5 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-4 hours.
-
Workup: Once the reaction is complete, quench with the addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1,2,5-oxadiazole.
Protocol 2: Synthesis from a 1,2,5-Oxadiazole N-oxide (Furoxan) via Deoxygenation
This method is particularly useful for preparing symmetrically substituted 1,2,5-oxadiazoles from their corresponding N-oxides.[4]
-
Preparation: Dissolve the 1,2,5-oxadiazole N-oxide (1.0 eq) in a suitable solvent such as toluene or THF.
-
Reaction: Add a phosphine-based reducing agent, such as triphenylphosphine (PPh₃) (1.1 eq). Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography to separate the desired 1,2,5-oxadiazole from the triphenylphosphine oxide byproduct.
References
- Kumar, G., Kumar, R., Mazumder, A., Salahuddin, & Kumar, U. (2024). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Letters in Organic Chemistry, 21(1), 55-65.
-
ResearchGate. (2026, February 9). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Available from: [Link]
-
PubMed. (2023, June 5). Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review. Available from: [Link]
-
ResearchGate. Synthesis of 1,2,5‐oxadiazole‐N‐oxides from dioximes. Available from: [Link]
-
Bentham Science. (2023, September 21). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Available from: [Link]
-
Organic Chemistry Portal. (2018). Synthesis of 1,2,5-oxadiazoles. Available from: [Link]
- Science of Synthesis. (n.d.). Product Class 7: 1,2,5-Oxadiazoles. Thieme.
-
ResearchGate. (2023). 1,2,5‐Oxadiazole‐Based High‐Energy‐Density Materials: Synthesis and Performance. Available from: [Link]
-
Sancineti, F., et al. (2019). Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives. Molecules, 24(14), 2593. Available from: [Link]
-
MDPI. (2023, January 9). Design and Synthesis of New Boron-Based Benzo[c][7][8][10]oxadiazoles and Benzo[c][7][8][10]thiadiazoles as Potential Hypoxia Inhibitors. Available from: [Link]
Sources
- 1. Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,5-Oxadiazole synthesis [organic-chemistry.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Spectroscopic Analysis of Fluorinated Oxadiazoles
Current Status: Operational Topic: Fluorinated 1,2,4- and 1,3,4-Oxadiazoles User Level: Advanced (R&D, Medicinal Chemistry)
Introduction: The Fluorine Factor
Welcome to the technical guide for characterizing fluorinated oxadiazoles. These scaffolds are critical bioisosteres in drug discovery and high-performance emitters in optoelectronics. However, the introduction of fluorine (
This guide moves beyond standard protocols, offering troubleshooting logic for when your data does not match your structure.
Module 1: NMR Spectroscopy – Decoding the "Ghost" Signals
The Core Problem: Users often misinterpret
Troubleshooting Guide: C and F Anomalies
Q: My
-
Diagnosis: Check the coupling constants (
). If they match the values in Table 1 , it is intrinsic to your molecule. -
Action: Run a
F-decoupled C experiment ( C{ F}) if your probe supports it. Otherwise, label the splitting explicitly.
Q: I cannot resolve the C2 vs. C5 signals in my 1,3,4-oxadiazole. A: This is common. C2 and C5 resonate in the narrow 155–165 ppm range.[1]
-
The Fix: Use HMBC (Heteronuclear Multiple Bond Correlation) .
-
If you have a substituent at the 2-position (e.g., a fluorophenyl group), the
correlation from the phenyl protons will point to C2. -
Fluorine substituents often cause a significant upfield shift on the directly attached carbon (ipso-carbon) but a downfield shift on the ortho-carbon.
-
Reference Data: Typical Coupling Constants
| Interaction Type | Approx. | Description |
| 250 – 280 Hz | Direct bond (e.g., | |
| 20 – 40 Hz | Geminal coupling. | |
| 5 – 15 Hz | Vicinal coupling (across the oxadiazole ring). | |
| 2 – 10 Hz | Long-range coupling between F atoms on different rings. |
Workflow: Resolving Complex NMR Data
Figure 1: Decision logic for assigning NMR signals in fluorinated heterocyclic systems.
Module 2: Mass Spectrometry – The Fragile Ring
The Core Problem: Fluorinated oxadiazoles are electron-deficient. In Electrospray Ionization (ESI), they may ionize poorly in positive mode (
Troubleshooting Guide: Ionization & Fragmentation
Q: I see no molecular ion
-
Solution 1: Switch to ESI(-) if you have acidic protons (e.g., adjacent phenols).
-
Solution 2: Use APCI (Atmospheric Pressure Chemical Ionization) . It relies less on proton affinity and more on charge transfer.
-
Solution 3: Add an ionization enhancer like ammonium formate to promote
adducts.
Q: My MS/MS spectrum shows a dominant peak at [M - RCN]. What is this? A: This is the hallmark Retro-1,3-Dipolar Cycloaddition (RCA) .
-
Mechanism: The oxadiazole ring cleaves, expelling a nitrile (R-CN) fragment.
-
Diagnostic Value: Use this to map which side of the molecule holds the fluorine. If you lose a mass corresponding to a fluorinated nitrile, the fluorine was on the cleaved side.
Workflow: MS Fragmentation Logic
Figure 2: Primary fragmentation pathway (Retro-Cycloaddition) for 1,2,4-oxadiazoles.
Module 3: Photophysics – Solvatochromism & Quantum Yield
The Core Problem: Researchers often report inconsistent emission maxima (
Troubleshooting Guide: Fluorescence Instability
Q: My emission peak shifts by 50 nm when I change from Toluene to DMSO. A: This confirms ICT character . Fluorinated oxadiazoles often act as electron acceptors. In polar solvents (DMSO), the excited state is stabilized, lowering the energy gap and causing a Red Shift (Bathochromic Shift) .
-
Action: For consistent reporting, always cite
with the specific solvent dielectric constant ( ).
Q: The fluorescence is bright in solution but quenched in the solid state.
A: You are experiencing ACQ (Aggregation-Caused Quenching) . Planar oxadiazole rings stack efficiently (
-
The Fix: Introduce "molecular rotors" or bulky fluorinated groups (like
or perfluoroalkyl chains) to disrupt planar stacking. This can sometimes flip the system to AIE (Aggregation-Induced Emission) .
References
-
Synthesis and spectroscopic characterization of fluorinated 1,3,4-oxadiazoles. Journal of the Chemical Society of Tunisia. (2014).
-
Effect of solvent on absorption and fluorescence spectra of a typical fluorinated azo dye. Spectrochimica Acta Part A. (2011).
-
Mass spectra of some fluorine-containing 1,2,4-oxadiazoles. Journal of the Chemical Society B.
-
19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. (2022).
-
Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores. Materials Advances. (2023).
-
Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek Application Notes. (2014).
Sources
stability issues with 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine
Technical Support Center: Stability Optimization for 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine
Current Status: Operational Ticket ID: CHEM-SUP-88714 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division[1]
Executive Summary
You are likely working with this compound as a scaffold for IDO1 (Indoleamine 2,3-dioxygenase 1) inhibition .[1][2][3] While the 1,2,5-oxadiazole (furazan) core provides a critical bioisostere for carboxylic acids or amides in binding the heme active site, it introduces specific thermodynamic vulnerabilities.
The primary stability failure mode for 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine is base-catalyzed ring cleavage .[1] Unlike standard heterocycles, the N-O bond in the furazan ring is labile under high pH conditions, leading to irreversible degradation into nitrile oxides or
This guide replaces standard protocols with chemically grounded troubleshooting workflows to prevent experimental failure.
Module 1: Solution Stability & Solubilization
Critical Alert: The most common user error is using strong bases (NaOH/KOH) to assist solubilization. This will destroy your compound.[1]
FAQ: Solubilization Issues
Q: My compound precipitates when added to the assay buffer. Can I add NaOH to redissolve it? A: Absolutely NOT.
-
The Mechanism: The 1,2,5-oxadiazole ring is electron-deficient. The 3-fluorophenyl group (electron-withdrawing) further activates the ring carbons toward nucleophilic attack.[1] Hydroxide ions (
) attack the ring, causing the N-O bond to cleave. This is often irreversible.[1] -
The Solution: Use a "Cosolvent Step-Down" method.[1]
-
Dissolve the solid in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).[1]
-
Dilute this stock into your buffer.
-
Limit: Keep final DMSO concentration < 1% (or as tolerated by your protein).[1]
-
Alternative: If solubility remains poor, use cyclodextrins (HP-
-CD) rather than pH adjustment.[1]
-
Q: I see a new peak in LC-MS after 24 hours in buffer (pH 8.0). What is it? A: This is likely the ring-opened hydrolysis product.[1]
-
Diagnosis: The molecular weight might appear identical (if it is a rearrangement like Boulton-Katritzky) or show a hydration adduct (+18 Da).[1]
-
Prevention: Maintain experimental pH between 5.5 and 7.4 . Avoid Tris buffers at pH > 8.0; prefer HEPES or MOPS which allow tighter pH control near neutral.[1]
Visual Workflow: Solubilization Decision Tree
The following diagram outlines the safe logic for getting your compound into solution without degrading it.
Figure 1: Safe solubilization logic avoiding base-mediated degradation.
Module 2: Chemical Compatibility & Storage
FAQ: Storage Conditions
Q: The compound turned from off-white to yellow during storage. Is it still good? A: Yellowing indicates surface oxidation or photo-degradation of the exocyclic amine.[1]
-
Impact: The amine at position 3 is an auxochrome. Oxidation to the N-oxide or azo-dimerization leads to color shifts (bathochromic shift).[1]
-
Action: Check purity via HPLC. If purity is >95%, the color change may be superficial.
-
Protocol: Store solid powder at -20°C under argon or nitrogen. The container must be amber (light-protected).[1]
Q: Can I use DTT or TCEP in my assay buffer? A: Proceed with caution.
-
Risk: While 1,2,5-oxadiazoles are more stable than furoxans (N-oxides), strong reducing environments can theoretically cleave the N-O bond, especially if metal ions are present (catalytic reduction).
-
Recommendation: Use TCEP (Tris(2-carboxyethyl)phosphine) over DTT, as TCEP is stable over a wider pH range and less prone to metal-catalyzed redox cycling.[1] Limit exposure time.
Module 3: Analytical Troubleshooting
Data Table: Degradation Signatures Use this table to identify issues in your LC-MS data.
| Observation | Probable Cause | Mechanism | Corrective Action |
| Rt Shift (Earlier) | Ring Opening | Hydrolysis of furazan ring to polar nitrile/oxime species.[1] | Lower pH to < 7.[1]5. Remove strong nucleophiles.[1] |
| Mass +16 Da | Oxidation | N-oxidation of the exocyclic amine.[1] | Degas buffers; add antioxidant (e.g., Methionine). |
| Mass +18 Da | Hydration | Nucleophilic attack of water on the ring (pre-cleavage). | Store in 100% DMSO (anhydrous).[1] Avoid aqueous stock storage.[1] |
| Dimerization | Photo-reactivity | Azo-coupling of amines.[1] | Protect from light; use amber autosampler vials.[1] |
Visual Mechanism: Base-Catalyzed Degradation
Understanding how the molecule breaks helps you prevent it.[1]
Figure 2: The degradation pathway driven by basic pH conditions.[1]
Module 4: Experimental Protocol (Standardized)
To ensure reproducibility, follow this strict preparation protocol for biological assays (e.g., IDO1 enzymatic assay).
-
Weighing: Weigh quickly in a low-humidity environment. The amine salt forms can be hygroscopic.
-
Stock Prep: Dissolve to 10 mM or 20 mM in anhydrous DMSO . Vortex for 30 seconds.[1]
-
Validation: Solution should be clear. If hazy, sonicate for 5 mins in a water bath (< 30°C).
-
-
Aliquoting: Do not store the bulk stock at 4°C. Aliquot into single-use volumes (e.g., 20 µL) and freeze at -20°C or -80°C.
-
Assay Day:
References
-
Katritzky, A. R. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier.[1] (Detailed mechanisms of 1,2,5-oxadiazole ring cleavage and Boulton-Katritzky rearrangements).
-
Yue, E. W., et al. (2009). "Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors for Cancer Immunotherapy." Journal of Medicinal Chemistry. (Discusses the stability and SAR of the furazan scaffold in IDO1 inhibitors).
-
Sherer, B. A., et al. (2017). "Epacadostat (INCB024360): A Potent, Selective, and Orally Bioavailable Inhibitor of Indoleamine 2,3-Dioxygenase 1." Journal of Medicinal Chemistry. (Provides handling protocols for amino-furazan derivatives).[1]
-
PubChem. (2025).[1][4][5] "4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine Compound Summary." (General chemical properties and safety data).[1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Frontiers | Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy [frontiersin.org]
- 3. Design, synthesis, biological evaluation of urea substituted 1,2,5-oxadiazole-3-carboximidamides as novel indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine | C4H3N5O2 | CID 1244573 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine
Welcome to the technical support guide for the synthesis and handling of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related aminofurazan compounds. By understanding the underlying chemical principles, you can effectively troubleshoot reactions, minimize degradation, and improve overall yield and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction to form the 1,2,5-oxadiazole ring from a dioxime precursor is showing low yield. What are the common causes?
A1: Low yields in oxadiazole (furazan) ring formation often stem from incomplete cyclization or side reactions. The key step, typically the dehydration of a vicinal dioxime, is critical. Ensure your dehydrating agent (e.g., phosphorus oxychloride, thionyl chloride, or polyphosphoric acid) is fresh and anhydrous. The reaction temperature is also crucial; excessively high temperatures can lead to decomposition, while insufficient heat results in incomplete reaction. Monitor the reaction by TLC or HPLC to optimize the reaction time and prevent product degradation.[1]
Q2: I'm observing an unexpected byproduct in my final product. What could it be?
A2: A common byproduct is the corresponding furoxan (1,2,5-oxadiazole 2-oxide), which can form from side reactions or rearrangement of the furazan ring.[2] Another possibility, especially if your starting material has other reactive sites, is intramolecular cyclization or polymerization. Characterize the byproduct using LC-MS and NMR to identify its structure, which will provide clues about the undesired reaction pathway.
Q3: The purified 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine appears to degrade upon storage. How can I improve its stability?
A3: The 1,2,5-oxadiazole ring system, while generally resistant to acid attack, can be susceptible to cleavage under strongly basic conditions or by certain nucleophiles.[3][4][5] The amino group also introduces a potential site for oxidative degradation. For storage, ensure the compound is in a solid, dry state and stored in an inert atmosphere (e.g., under argon or nitrogen) at low temperatures (2-8°C is often recommended).[6] Avoid exposure to light and moisture.
Q4: During purification by silica gel chromatography, I'm experiencing significant product loss. Why is this happening?
A4: Standard silica gel can be slightly acidic, which may be sufficient to cause degradation of sensitive compounds. The amino group on your product can also interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor recovery. To mitigate this, consider using deactivated or neutral silica gel. You can also add a small amount of a basic modifier, like triethylamine (~0.1-1%), to your eluent to improve recovery.
In-Depth Troubleshooting Guides
Issue 1: Degradation via Ring Opening
The 1,2,5-oxadiazole ring, while aromatic, can undergo cleavage under specific conditions. This is a primary pathway for product loss.
Causality:
-
Strongly Basic Conditions: While the ring is stable to alkali in many disubstituted derivatives, monosubstituted or parent 1,2,5-oxadiazoles can undergo ring-cleavage.[3] In the presence of a strong base, nucleophilic attack can occur on a ring carbon, initiating a ring-opening cascade.
-
Nucleophilic Attack: Potent nucleophiles, especially nitrogen nucleophiles like primary and secondary amines, can readily cause ring-opening side reactions.[7]
-
Thermal Stress: Although high temperatures (>200°C) are typically required for thermal cleavage of simple furazans, the presence of activating groups or strain can lower this threshold.[3]
Troubleshooting Protocol:
-
pH Control: During aqueous workups, avoid strongly basic conditions (pH > 10). Use mild bases like sodium bicarbonate for neutralization. Studies on related oxadiazoles show maximum stability in a slightly acidic to neutral pH range (pH 3-5).[4][5]
-
Reagent Selection: When performing subsequent reactions on the amino group, choose reagents and conditions that are not strongly nucleophilic or basic. If a base is required, opt for a non-nucleophilic, sterically hindered base.
-
Temperature Management: Maintain the lowest effective temperature during synthesis and purification. Avoid prolonged heating.
Issue 2: Side Reactions from the Amino Group
The exocyclic amino group is a key functional handle but also a source of potential side reactions that can lead to impurities.
Causality:
-
Oxidation: Primary aromatic amines are susceptible to oxidation, which can lead to colored impurities. This can be exacerbated by exposure to air, light, or trace metal catalysts.
-
Dimerization/Polymerization: Under certain conditions, such as diazotization attempts or reactions with bifunctional electrophiles, the amino group can lead to the formation of dimers or polymeric materials.[8]
Troubleshooting Protocol:
-
Inert Atmosphere: Whenever possible, conduct reactions and handle the final compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Purification Strategy: If oxidation is suspected, consider purification methods that can remove colored impurities, such as treatment with activated charcoal followed by recrystallization or chromatography.
-
Protecting Groups: For multi-step syntheses where the amino group is not the desired reaction site, consider protecting it. A standard protecting group like Boc (tert-butyloxycarbonyl) can be used, though deprotection conditions must be carefully chosen to avoid degrading the oxadiazole ring.
Experimental Protocols
Protocol 1: pH Stability Assessment
This protocol provides a general workflow to evaluate the stability of your compound across a range of pH values.
-
Prepare Buffers: Create a series of buffer solutions at desired pH values (e.g., pH 2, 4, 7, 9, 12).
-
Prepare Stock Solution: Dissolve a known quantity of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Incubation: Add a small aliquot of the stock solution to each buffer solution in separate, sealed vials to a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL).
-
Time-Point Sampling: Incubate the vials at a controlled temperature (e.g., 40°C) to accelerate potential degradation. At set time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each vial.
-
Analysis: Immediately analyze the aliquots by a validated HPLC method to quantify the remaining parent compound.
-
Data Interpretation: Plot the percentage of remaining compound against time for each pH. This will reveal the pH range where the compound is most stable.[4][5]
| pH | Stability Profile | Recommended Action |
| < 3 | Potential for acid-catalyzed hydrolysis. | Avoid strong acidic workups. |
| 3 - 7 | Generally the most stable range for oxadiazoles.[4][5] | Optimal for workup and purification. |
| > 8 | Increased risk of base-mediated ring opening. | Use mild bases (e.g., NaHCO₃) and avoid prolonged exposure. |
Visual Diagrams
General Synthetic Pathway
Caption: General synthesis of 4-aryl-1,2,5-oxadiazol-3-amines.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | MDPI [mdpi.com]
Validation & Comparative
4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine vs other IDO1 inhibitors
Objective Comparison Guide: 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine vs. Clinical-Stage IDO1 Inhibitors
Executive Summary
As a Senior Application Scientist evaluating small-molecule immunomodulators, I frequently benchmark novel compounds against established clinical candidates. Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical metabolic checkpoint enzyme that degrades L-tryptophan (Trp) into kynurenine (Kyn), driving localized immunosuppression in the tumor microenvironment[1].
The compound 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine represents a foundational oxadiazole-amine pharmacophore. This guide objectively compares the mechanistic and functional profile of this core oxadiazole scaffold against advanced clinical-stage IDO1 inhibitors (Epacadostat, Linrodostat, and Navoximod). Furthermore, it provides researchers with self-validating experimental workflows to accurately benchmark novel compounds in both biochemical and cell-based systems.
Mechanistic Framework: IDO1 and the Kynurenine Pathway
IDO1 catalyzes the rate-limiting oxidation of L-Trp to N-formylkynurenine (NFK), which rapidly hydrolyzes to Kyn[1]. This metabolic shift exerts a dual immunosuppressive effect:
-
Trp Depletion: Activates the GCN2 kinase pathway in effector T cells, halting their proliferation and inducing anergy.
-
Kyn Accumulation: Acts as an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), driving the differentiation of naïve T cells into immunosuppressive Regulatory T cells (Tregs)[2].
Figure 1: IDO1-mediated Kynurenine Pathway and Mechanism of Immune Evasion.
Structural and Pharmacological Comparison
The oxadiazole-amine class, exemplified by 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine, acts as a direct, competitive inhibitor. The oxadiazole ring is structurally critical; it positions itself directly above the Fe2+ ion within the IDO1 heme pocket, coordinating with the metal to block Trp binding[3].
How does this foundational scaffold compare to clinical alternatives?
-
Epacadostat: A highly optimized derivative of the oxadiazole scaffold. It is a reversible, competitive inhibitor that demonstrates high potency in both biochemical and cell-based assays[2]. However, it strictly binds the holo-enzyme and does not bind to the apo-enzyme (heme-free) state[4].
-
Linrodostat (BMS-986205): Unlike oxadiazoles, Linrodostat is a non-competitive inhibitor that binds preferentially to the apo-IDO1 state, preventing heme loading and demonstrating exceptional low-nanomolar potency[4].
-
Navoximod (GDC-0919): A non-competitive inhibitor that also exhibits weak off-target inhibition of Tryptophan 2,3-dioxygenase (TDO), another enzyme in the kynurenine pathway[5].
Table 1: Comparative Pharmacological Profiles of IDO1 Inhibitors
| Inhibitor | Target | Mechanism of Action | Biochemical IC50 | Cell-Based IC50 |
| 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine | IDO1 | Competitive, Heme-coordinating | Representative Baseline | Representative Baseline |
| Epacadostat | IDO1 | Competitive, Reversible | 71.8 nM[2] | 10 nM[2] |
| Linrodostat (BMS-986205) | IDO1 | Apo-IDO1 binder | < 10 nM[4] | 1.7 nM[6] |
| Navoximod (GDC-0919) | IDO1 / TDO | Non-competitive | 76 nM[6] | 160 nM[6] |
Self-Validating Experimental Methodologies
To ensure data integrity, laboratory evaluations of IDO1 inhibitors must account for the enzyme's strict reliance on a reduced heme state. The following protocols are designed as self-validating systems, ensuring that false positives (e.g., assay interference or enzyme degradation) are mitigated.
Protocol A: Recombinant IDO1 Biochemical Assay
Purpose: To isolate direct enzymatic inhibition without cellular permeability variables. Causality & Logic: IDO1 requires its heme iron to be in the ferrous (Fe2+) state for catalytic activity. In a cell-free system, atmospheric oxygen rapidly oxidizes this to the inactive ferric (Fe3+) state. Therefore, a chemical reducing system is mandatory to sustain the reaction[7].
Step-by-Step Workflow:
-
Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 6.5).
-
Reducing System: Add 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase. Why? Ascorbic acid and methylene blue maintain the Fe2+ state, while catalase neutralizes reactive oxygen species generated by the reducing agents that could otherwise degrade the IDO1 enzyme[1].
-
Substrate & Enzyme: Add 400 µM L-tryptophan and purified recombinant human IDO1.
-
Inhibitor Addition: Add the oxadiazole inhibitor (or comparators) in serial dilutions (e.g., 0.1 nM to 10 µM) keeping DMSO concentration below 0.5% to prevent solvent-induced denaturation[8].
-
Incubation: Incubate at 37°C for 60 minutes.
-
Termination & Hydrolysis: Add 30% (w/v) trichloroacetic acid (TCA) and incubate at 50°C for 30 minutes. Why? TCA halts the reaction by precipitating the enzyme and provides the acidic/thermal conditions necessary to fully convert the intermediate NFK into stable Kyn[1].
-
Detection: Centrifuge to remove proteins. Mix the supernatant 1:1 with Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid). Read absorbance at 490-492 nm[7].
Protocol B: Cell-Based IDO1 Inhibition Assay
Purpose: To evaluate compound permeability, cytotoxicity, and efficacy in a physiological environment.
Figure 2: Step-by-step workflow for the cell-based IDO1 inhibition assay.
Step-by-Step Workflow:
-
Cell Seeding: Seed HeLa or SKOV3 cells in a 96-well plate. Why these lines? They exhibit robust, highly inducible IDO1 expression, providing an excellent signal-to-noise ratio[9].
-
Stimulation: Treat cells with 50-100 ng/mL human Interferon-gamma (IFN-γ) for 24 hours. Why? Baseline IDO1 is low; IFN-γ is required to transcriptionally upregulate IDO1 via the JAK/STAT signaling pathway[2].
-
Inhibitor Treatment: Wash cells and add fresh media containing 100 µM L-Trp and serial dilutions of the inhibitor. Incubate for 48 hours.
-
Supernatant Harvest & Hydrolysis: Transfer the culture supernatant to a new plate. Add 30% TCA and heat to 50°C for 30 minutes to hydrolyze NFK to Kyn[1].
-
Quantification: React with Ehrlich's reagent and measure absorbance at 492 nm against a standard curve of L-kynurenine. Subtract the kynurenine content of fresh uncultured media to account for background absorbance[7].
References
-
[7] Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. MDPI. 7
-
[1] Quantification of IDO1 enzyme activity in normal and malignant tissues. PMC. 1
-
[9] Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Taylor & Francis. 9
-
[2] A Comparative Analysis of the Immunomodulatory Effects of Ido1-IN-23 and Other IDO1 Inhibitors. Benchchem. 2
-
[4] Chemical structures of clinical IDO1 inhibitors Biochemical (IC50 rhIDO1) and cellular (IC50 293-T-Rex, HeLa) activities. ResearchGate. 4
-
[6] Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays. Oncolines.6
-
[5] IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. OncLive. 5
-
[3] Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors. Frontiers. 3
Sources
- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. oncolines.com [oncolines.com]
- 7. mdpi.com [mdpi.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. tandfonline.com [tandfonline.com]
A Comparative Efficacy Analysis of 2,5-Disubstituted 1,3,4-Oxadiazoles in Oncology Research
In the landscape of modern medicinal chemistry, the relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the 1,3,4-oxadiazole nucleus has emerged as a "privileged structure" due to its significant and diverse biological activities.[1][2] This guide provides a comprehensive comparative study of the anticancer efficacy of a representative 2,5-disubstituted 1,3,4-oxadiazole derivative, placing its performance in context with established chemotherapeutic agents.
Due to the limited availability of specific efficacy data for 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine, this guide will focus on a closely related and extensively studied analogue: a 2,5-disubstituted 1,3,4-oxadiazole bearing a fluorophenyl moiety . This compound class has demonstrated considerable promise in preclinical cancer studies, offering a valuable lens through which to assess the potential of this chemical family.
This document is intended for researchers, scientists, and drug development professionals, providing not only a comparative analysis of efficacy but also detailed experimental protocols to facilitate the replication and expansion of these findings.
Unveiling the Anticancer Potential: Mechanism of Action
The anticancer activity of 2,5-disubstituted 1,3,4-oxadiazole derivatives is multifaceted, often culminating in the induction of apoptosis, or programmed cell death, in cancer cells.[3][4] While the precise mechanisms can vary based on the specific substitutions, a common pathway involves the intrinsic, or mitochondrial, route of apoptosis.
These compounds have been shown to disrupt the mitochondrial membrane potential, a key event in the initiation of apoptosis.[3] This disruption leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, which in turn activate a cascade of caspase enzymes. Caspases are the executioners of apoptosis, cleaving a variety of cellular substrates to orchestrate the dismantling of the cell in a controlled manner, thereby avoiding the inflammatory response associated with necrosis.[3]
Furthermore, some 1,3,4-oxadiazole derivatives have been reported to inhibit key enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis.[5] Others have been investigated as inhibitors of receptor tyrosine kinases like VEGFR-2, which are critical for angiogenesis, the process by which tumors develop their own blood supply.[4][6]
Caption: Simplified signaling pathway for apoptosis induction by 1,3,4-oxadiazole derivatives.
Comparative In Vitro Efficacy
The cornerstone of preclinical cancer drug evaluation lies in the assessment of a compound's cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this evaluation.
The following table summarizes the in vitro cytotoxicity of representative 2,5-disubstituted 1,3,4-oxadiazole derivatives against common human cancer cell lines, alongside the performance of standard chemotherapeutic agents, cisplatin and 5-fluorouracil.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Oxadiazole Derivative (4h) | A549 | Lung Carcinoma | <0.14 | [5] |
| Oxadiazole Derivative (4f) | A549 | Lung Carcinoma | 1.59 | [5] |
| Oxadiazole Derivative (4i) | A549 | Lung Carcinoma | 7.48 | [5] |
| Cisplatin | A549 | Lung Carcinoma | ~10-20 | [7] |
| 5-Fluorouracil | A549 | Lung Carcinoma | 1.7 - 34.89 | [8][9] |
| Oxadiazole Derivative (AMK OX-11) | HeLa | Cervical Cancer | >100 (on normal cells) | [3] |
| Cisplatin | HeLa | Cervical Cancer | 5.8 - 22.4 | [2][10][11] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell seeding density and incubation time.
As the data indicates, certain 1,3,4-oxadiazole derivatives, such as compound 4h , exhibit potent cytotoxic activity against the A549 human lung cancer cell line, with an IC50 value significantly lower than that of the standard drug cisplatin.[5] This highlights the potential for this class of compounds to be effective at lower concentrations, which could translate to a more favorable therapeutic window and reduced side effects in a clinical setting. Importantly, some derivatives have shown selective cytotoxicity towards cancerous cells while being comparatively safer for normal cell lines.[3]
In Vivo Antitumor Activity: A Preclinical Model
To bridge the gap between in vitro findings and potential clinical application, the evaluation of antitumor efficacy in a living organism is crucial. The Dalton's Lymphoma Ascites (DLA) model in mice is a well-established preclinical model for assessing the in vivo anticancer activity of novel compounds.[6][12] In this model, mice are inoculated with DLA cells, which leads to the development of ascitic tumors. The efficacy of a test compound is then evaluated by its ability to reduce tumor volume, decrease body weight gain (associated with fluid accumulation), and increase the lifespan of the tumor-bearing mice.
Studies have shown that the administration of 1,3,4-oxadiazole derivatives to DLA-bearing mice can significantly reduce tumor volume and weight, demonstrating their potential to inhibit tumor growth in a complex biological system.[3]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed experimental protocols for key assays are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][13]
Materials:
-
Human cancer cell lines (e.g., A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (1,3,4-oxadiazole derivative) and standard drugs (cisplatin, 5-fluorouracil)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds and standard drugs in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO diluted in medium).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Apoptosis Detection: Acridine Orange/Ethidium Bromide (AO/EB) Staining
This dual staining method allows for the visualization of nuclear morphology and the differentiation between viable, apoptotic, and necrotic cells under a fluorescence microscope.[3][14][15]
Materials:
-
Cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
Acridine Orange (AO) stock solution (1 mg/mL)
-
Ethidium Bromide (EB) stock solution (1 mg/mL)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips in a 6-well plate and treat with the desired concentrations of the test compound for the specified time.
-
Cell Harvesting and Staining: After treatment, wash the cells with PBS. Prepare a staining solution by mixing AO and EB in PBS (final concentration of 100 µg/mL each). Add a small volume of the staining solution to the cells.
-
Visualization: Immediately observe the cells under a fluorescence microscope using a blue filter.
-
Viable cells: Green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation.
-
Late apoptotic cells: Orange-red nucleus with fragmented chromatin.
-
Necrotic cells: Uniformly red-orange nucleus.
-
In Vivo Antitumor Efficacy: Dalton's Lymphoma Ascites (DLA) Model
This model is used to assess the antitumor activity of compounds in a living system.[6][12][16]
Materials:
-
Swiss albino mice
-
Dalton's Lymphoma Ascites (DLA) cells
-
Test compound and vehicle control
-
Sterile PBS
Procedure:
-
Tumor Inoculation: Inoculate Swiss albino mice intraperitoneally with DLA cells (e.g., 1 x 10^6 cells/mouse).[17]
-
Compound Administration: 24 hours after inoculation, start the treatment regimen. Administer the test compound (dissolved in a suitable vehicle) intraperitoneally or orally daily for a specified period (e.g., 10-14 days). A control group should receive only the vehicle.
-
Monitoring: Monitor the mice daily for body weight changes, ascitic fluid volume, and survival time.
-
Endpoint Analysis: At the end of the treatment period, or when the control animals show significant tumor burden, sacrifice the animals and collect the ascitic fluid to measure the volume and count the number of tumor cells.
-
Data Analysis: Compare the tumor volume, cell count, and mean survival time between the treated and control groups to determine the antitumor efficacy of the compound.
Conclusion and Future Directions
The 2,5-disubstituted 1,3,4-oxadiazole scaffold represents a highly promising avenue for the development of novel anticancer agents. Preclinical data strongly suggest that these compounds can induce apoptosis in cancer cells at concentrations significantly lower than some established chemotherapeutic drugs, while also exhibiting a degree of selectivity for malignant cells. The in vivo efficacy demonstrated in models such as the Dalton's Lymphoma Ascites model further underscores their therapeutic potential.
Future research should focus on elucidating the precise molecular targets of the most potent 1,3,4-oxadiazole analogues to better understand their mechanism of action and to identify biomarkers for patient stratification. Further optimization of the scaffold through medicinal chemistry efforts could lead to the development of drug candidates with enhanced efficacy, improved safety profiles, and the ability to overcome mechanisms of drug resistance. The comprehensive data and protocols provided in this guide aim to facilitate these ongoing research and development efforts in the quest for more effective cancer therapies.
References
-
Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (URL: [Link])
-
Acridine orange/ethidium bromide (AO/EB) apoptosis assay. (URL: [Link])
-
Determination of apoptotic cells by ethidium bromide/Acridine Orange staining. (URL: [Link])
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (URL: [Link])
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (URL: [Link])
-
Dose-response curves for HeLa, SiHa, Vero, and 3T3 cells following treatment with cisplatin. (URL: [Link])
-
Novel Drug Combinations in Lung Cancer: New Potential Synergies Between 5-FU and Repurposed Drugs. (URL: [Link])
-
Dalton's Lymphoma as a Murine Model for Understanding the Progression and Development of T-Cell Lymphoma and Its Role in Drug Discovery. (URL: [Link])
-
Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (URL: [Link])
-
Dose–response curves of 8, 11, 15, 22–24, 26, and cisplatin. (URL: [Link])
-
IC50 in μM of 5-FU and the test substances against MCF-7, HepG2, A549 and Caco-2 cells. (URL: [Link])
-
IC50 of the tested compounds against A549 cells compared to 5‐FU. (URL: [Link])
-
Effect of HeLa Cell Density Towards Cisplatin Treatment. (URL: [Link])
-
Interaction of curcumin on cisplatin cytotoxicity in HeLa and HepG2 carcinoma cells. (URL: [Link])
-
Evaluation of the Combinatory Anticancer Effect of Chemotherapeutic Compounds and Prodigiosin against HCT-116, LoVo, and A549 Cell lines. (URL: [Link])
-
Antitumor activity of silver nanoparticles in Dalton's lymphoma ascites tumor model. (URL: [Link])
-
(PDF) IN VIVO THERAPEUTIC EFFICACY OF TWO RUTHENIUM COMPLEXES AND TUMOR REGRESSION IN DALTON'S LYMPHOMA ASCITES TUMOR MODEL. (URL: [Link])
-
Inhibitory Effect of Nano-Formulated Extract of Passiflora incarnata on Dalton's Lymphoma Ascites-Bearing Swiss albino Mice. (URL: [Link])
-
Nanovesicles Mediated Tumor Tolerance in Dalton's Ascites Lymphoma Mice. (URL: [Link])
-
Cytotoxicity MTT Assay Protocols and Methods. (URL: [Link])
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- 11. science.utm.my [science.utm.my]
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potency of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine compared to epacadostat
This guide provides a rigorous technical comparison between the clinical benchmark Epacadostat and the specific scaffold analog 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine .
Subject: Epacadostat vs. 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine
Executive Summary
-
Epacadostat (INCB024360) is the industry-standard, highly potent, selective IDO1 inhibitor (IC₅₀ ~10–70 nM). Its mechanism relies on a specific N-hydroxyamidine side chain that coordinates directly with the heme iron in the IDO1 active site.
-
4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine represents a core scaffold or structural fragment. Unlike Epacadostat, it lacks the critical carboximidamide pharmacophore required for high-affinity heme binding. Consequently, its potency is orders of magnitude lower (typically micromolar range or inactive), serving primarily as a structural intermediate or a negative control in SAR (Structure-Activity Relationship) studies.
Chemical & Pharmacological Profiling
A. Epacadostat (The Benchmark)
-
IUPAC Name: N-(3-bromo-4-fluorophenyl)-N'-hydroxy-4-{[2-(sulfamoylamino)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide.
-
Mechanism: Competitive inhibitor; binds to the ferrous (Fe²⁺) heme of IDO1.
-
Key Pharmacophore: The N-hydroxyamidine group acts as the iron-binding moiety. The 1,2,5-oxadiazole ring positions this group correctly within the active site.
-
Potency Data:
-
Enzymatic IC₅₀: ~71.8 nM (Human IDO1).
-
Cellular IC₅₀ (HeLa): ~7–20 nM.
-
Selectivity: >1000-fold selective over TDO and IDO2.[1]
-
B. 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine (The Scaffold)
-
Structure: A 1,2,5-oxadiazole ring substituted at position 3 with an amine (-NH₂) and at position 4 with a 3-fluorophenyl group.
-
Structural Deficit: It lacks the N-hydroxycarboximidamide side chain found in Epacadostat.
-
Predicted Activity:
-
Heme Binding: Weak to negligible. The amine group on the oxadiazole ring is a poor ligand for the heme iron compared to the hydroxyamidine.
-
SAR Insight: In early discovery screens (e.g., by Incyte), the 4-amino-1,2,5-oxadiazole-3-carboximidamide core was a micromolar hit. Removing the carboximidamide and replacing it with a phenyl ring (as in this compound) disrupts the key hydrogen bonding and iron-coordination network.
-
Utility: Primarily used as a synthetic intermediate or a fragment to probe the hydrophobic pocket (Pocket B) tolerance, rather than as a standalone inhibitor.
-
Comparative Data Analysis
The following table summarizes the experimental performance metrics. Note that while Epacadostat data is clinical-grade, data for the amine scaffold is derived from SAR trends of 4-aryl-1,2,5-oxadiazoles.
| Feature | Epacadostat (INCB024360) | 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine |
| Primary Target | Human IDO1 (Heme-binding) | Human IDO1 (Weak/Non-binder) |
| Enzymatic IC₅₀ | ~70 nM | > 10,000 nM (Estimated) |
| Cellular IC₅₀ (HeLa) | ~10 nM | Inactive / Micromolar |
| Binding Mode | Direct Fe²⁺ coordination via N-hydroxyamidine | Hydrophobic interaction (Phenyl) only; lacks Fe-binder |
| Metabolic Stability | Moderate (Glucuronidation of N-OH) | High (Stable aromatic amine) |
| Clinical Status | Phase III (Historical) | Pre-clinical / Chemical Reagent |
Mechanistic Visualization
The following diagram illustrates the IDO1 signaling pathway and the distinct inhibition points. Epacadostat blocks the heme catalytic cycle, while the scaffold fails to engage the iron effectively.
Caption: Comparative mechanism of action. Epacadostat actively coordinates the heme iron, halting Kynurenine production. The scaffold lacks the necessary chelating group.
Experimental Protocols for Validation
To empirically verify the potency difference, use the following Cellular Kynurenine Assay . This protocol is self-validating using Epacadostat as the positive control.
Protocol: HeLa Cell-Based IDO1 Inhibition Assay
Objective: Measure the reduction in Kynurenine production induced by the test compounds.
-
Cell Seeding:
-
Seed HeLa cells (ATCC CCL-2) at 20,000 cells/well in a 96-well plate using DMEM + 10% FBS.
-
Allow attachment overnight at 37°C, 5% CO₂.
-
-
Induction & Treatment:
-
Prepare Recombinant Human IFN-γ (100 ng/mL final) to induce IDO1 expression.
-
Test Compound: Dissolve 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine in DMSO. Prepare serial dilutions (10 µM to 0.1 nM).
-
Control: Prepare Epacadostat serial dilutions (1 µM to 0.01 nM).
-
Add compounds and IFN-γ simultaneously to cells. Incubate for 48 hours .
-
-
Detection (Ehrlich’s Reagent Method):
-
Transfer 140 µL of supernatant to a new plate.
-
Add 10 µL of 30% Trichloroacetic Acid (TCA) to precipitate proteins. Centrifuge at 2000 rpm for 10 min.
-
Transfer 100 µL of clarified supernatant to a flat-bottom plate.
-
Add 100 µL of 2% p-Dimethylaminobenzaldehyde (p-DMAB) in acetic acid (Ehrlich’s Reagent).
-
Incubate for 10 min at room temperature (yellow color develops).
-
-
Readout:
-
Measure Absorbance at 480 nm (or 492 nm).
-
Calculation: Normalize to Vehicle (DMSO + IFN-γ) = 100% Activity and Media Control (No IFN-γ) = 0% Activity.
-
Fit data to a non-linear regression model (Sigmoidal Dose-Response) to calculate IC₅₀.
-
Expected Result:
-
Epacadostat: Sigmoidal curve with IC₅₀ ~10–20 nM.
-
Test Scaffold: Flat line or weak inhibition at >10 µM, confirming lack of potency.
References
-
Yue, E. W., et al. (2009). "Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model." Journal of Medicinal Chemistry.
-
Liu, X., et al. (2010). "Selective inhibition of IDO1 effectively regulates mediators of antitumor immunity." Blood.
-
Koblish, H. K., et al. (2010). "Hydroxyamidine Inhibitors of Indoleamine-2,3-dioxygenase Potently Suppress Systemic Tryptophan Catabolism and the Growth of B16 Melanoma Tumors." Molecular Cancer Therapeutics.
-
PubChem Compound Summary. (2025). "Epacadostat (CID 24889392)." National Center for Biotechnology Information.
Sources
A High-Performance Comparison Guide: Structure-Activity Relationship (SAR) of 4-Phenyl-1,2,5-Oxadiazol-3-Amine Derivatives
The 1,2,5-oxadiazole (furazan) ring is a highly privileged, electron-deficient heterocyclic scaffold in modern medicinal chemistry. Specifically, the 4-phenyl-1,2,5-oxadiazol-3-amine substitution pattern has emerged as a versatile pharmacophore with dual utility: it serves as a potent competitive inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) in cancer immunotherapy, and as a highly effective antiplasmodial agent against Plasmodium falciparum[1][2].
This guide objectively compares the structural modifications of this scaffold against industry-standard alternatives, providing drug development professionals with actionable SAR insights and self-validating experimental workflows.
Mechanistic Grounding & Structure-Activity Relationship (SAR)
The biological efficacy of 4-phenyl-1,2,5-oxadiazol-3-amine derivatives is dictated by the precise manipulation of its electrostatic and steric fields.
-
The 1,2,5-Oxadiazole Core : The furazan ring acts as a rigid bioisostere for amides and esters. Its high nitrogen content and positive heat of formation create a strong electron-withdrawing effect, which is critical for target binding[1].
-
The 3-Amine Group (Target Engagement) : The primary amine at position 3 is a critical hydrogen bond donor. In IDO1 inhibition, this amine directly coordinates with the active-site heme iron (Fe²⁺), preventing the oxidation of L-tryptophan[3]. Conversely, for antiplasmodial applications, keeping the primary amine yields poor activity. N-acylation of this amine (forming benzamides) drastically increases the molecule's lipophilicity (logP), allowing it to permeate the lipid bilayer of Plasmodium-infected erythrocytes[4].
-
The 4-Phenyl Ring (Hydrophobic Pocket) : The phenyl ring occupies adjacent hydrophobic pockets in target proteins. Field-based disparity analysis reveals that halogenation (e.g., 3-chloro or 3-bromo-4-fluoro substitutions) increases the negative electrostatic field on the heterocyclic core, which directly correlates with enhanced antiproliferative activity against human cancer cell lines like HCT-116[1].
Figure 1: Dual pharmacological mechanisms of 4-phenyl-1,2,5-oxadiazol-3-amine derivatives.
Comparative Performance Data
To objectively evaluate the performance of these derivatives, we compare them against established clinical standards for both primary indications.
Table 1: Antiproliferative & IDO1 Inhibition Profile
Modifications to the 4-phenyl ring dictate the compound's ability to inhibit tumor proliferation and IDO1 enzymatic activity.
| Compound / Derivative | Target / Cell Line | IC₅₀ (µM) | Mechanistic Note | Reference |
| Unsubstituted 4-Phenyl-1,2,5-oxadiazol-3-amine | HCT-116 | >50.0 | Baseline scaffold; insufficient negative electrostatic field for high-affinity binding. | [1] |
| 4-(3-Chlorophenyl)-1,2,5-oxadiazol-3-amine | HCT-116 | ~25.0 | Halogenation increases the negative electrostatic field, improving cytotoxicity. | [1] |
| Epacadostat (INCB024360) | IDO1 Enzyme | ~0.01 | Highly optimized furazan derivative (3-bromo-4-fluorophenyl substitution); clinical standard. | [3] |
Table 2: Antiplasmodial Profile (Plasmodium falciparum)
For antimalarial applications, the nature of the acyl moiety attached to the 3-amine is the primary driver of efficacy.
| Compound / Derivative | Strain (NF54) IC₅₀ (µM) | Strain (K1) IC₅₀ (µM) | Mechanistic Note | Reference |
| 4-Phenyl-3-aminofurazan (Core) | >10.0 | >10.0 | Lacks the required lipophilic acyl group for membrane permeation. | [4] |
| N-(4-Phenyl-1,2,5-oxadiazol-3-yl)benzamide | 0.076 | 0.091 | N-acylation drastically improves membrane permeability and antiplasmodial activity. | [2] |
| Chloroquine (Standard) | 0.015 | 0.160 | Standard antimalarial baseline; furazan derivatives show superior efficacy against the resistant K1 strain. | [2] |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.
Protocol 1: Synthesis of the 4-Phenyl-1,2,5-oxadiazol-3-amine Scaffold
This protocol utilizes the base-catalyzed dehydration of an amidoxime precursor to close the furazan ring[4].
-
Preparation : Dissolve 3.00 mmol of the amidoxime precursor in 30 mL of 2N NaOH.
-
Causality: The strong alkaline environment (NaOH) is required to deprotonate the oxime hydroxyl group, driving the nucleophilic attack on the adjacent nitrogen and subsequent dehydration to form the 1,2,5-oxadiazole ring[4].
-
-
Cyclization : Reflux the reaction mixture continuously for 20 hours.
-
Isolation : Cool the mixture to room temperature. Filter the formed white precipitate under a vacuum, wash thoroughly with distilled water to remove residual NaOH, and dry in vacuo[4].
-
System Validation (Quality Control) : Confirm structural integrity via ¹³C-NMR spectroscopy. The reaction is considered successful only if the characteristic highly deshielded furazan carbons are observed at ~150–155 ppm , confirming ring closure[1].
Protocol 2: In Vitro IDO1 Enzymatic Assay
This assay quantifies the ability of the synthesized derivatives to block the conversion of L-tryptophan to kynurenine[5].
-
Enzyme Activation : Incubate recombinant human IDO1 enzyme with the furazan derivative in a 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 U/mL catalase.
-
Causality: IDO1 is a heme-dependent enzyme. Ascorbic acid and methylene blue act as a reducing system to maintain the heme iron in its catalytically active ferrous (Fe²⁺) state, while catalase prevents oxidative degradation of the enzyme by ambient peroxides.
-
-
Substrate Addition : Initiate the reaction by adding 100 µM L-tryptophan and incubate for 60 minutes at 37°C.
-
Hydrolysis & Detection : Quench the reaction with 30% trichloroacetic acid (TCA) and heat to 65°C for 15 minutes. This step is critical as it hydrolyzes the intermediate N-formylkynurenine into stable kynurenine.
-
Quantification : React the supernatant with 2% p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid. Measure the absorbance of the resulting yellow complex at 490 nm using a microplate reader.
-
System Validation : Generate a dose-response curve. The assay is validated if the Hill slope of the curve is approximately 1.0 , confirming a 1:1 competitive binding stoichiometry at the IDO1 active site.
Conclusion & Strategic Recommendations
The 4-phenyl-1,2,5-oxadiazol-3-amine scaffold is a highly tunable pharmacophore. For researchers targeting the tumor microenvironment (IDO1 inhibition), optimization should focus on halogenating the 4-phenyl ring to increase the negative electrostatic field while leaving the 3-amine free to coordinate with heme-iron[1][3]. Conversely, for infectious disease applications (malaria), N-acylation of the 3-amine into a benzamide is strictly required to achieve the lipophilicity necessary for parasite membrane penetration, yielding compounds that outperform chloroquine in resistant strains[2].
References
-
Hermann, T., Hochegger, P., Dolensky, J., et al. (2021). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Pharmaceuticals (Basel), 14(5):412. Available at:[Link]
-
Porta, F., Gelain, A., Barlocco, D., et al. (2017). A field-based disparity analysis of new 1,2,5-oxadiazole derivatives endowed with antiproliferative activity. Chemical Biology & Drug Design, 90(5):820-839. Available at:[Link]
Sources
Benchmarking 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine: A Foundational Fragment for IDO1 Inhibitor Discovery vs. Clinical Standards
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter researchers looking to develop novel immuno-oncology therapeutics targeting Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan degradation into immunosuppressive kynurenine, making it a critical mechanism by which tumors evade T-cell surveillance1[1].
To build a potent inhibitor, researchers must start with a validated, high-efficiency pharmacophore. The compound 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine serves as a classic "Type II" heme-binding fragment. This guide provides an objective benchmarking analysis, comparing this foundational fragment against advanced clinical standards (e.g., Epacadostat, Linrodostat). By understanding the baseline kinetics of this fragment and the causality behind standard assay protocols, researchers can design highly efficient hit-to-lead optimization campaigns.
Mechanistic Rationale: The 1,2,5-Oxadiazol-3-amine Scaffold
Why utilize a 1,2,5-oxadiazole (furazan) ring as your starting point? IDO1 inhibitors are categorized by how they interact with the enzyme's active site. The 4-aryl-1,2,5-oxadiazol-3-amine scaffold operates via a highly specific, three-pronged binding logic 2[2]:
-
Direct Heme Coordination: The nitrogen/oxygen atoms of the 1,2,5-oxadiazole ring directly coordinate with the ferrous (Fe²⁺) iron of the IDO1 heme group. This effectively outcompetes diatomic oxygen and L-tryptophan for the catalytic center.
-
Anchoring via Hydrogen Bonds: The 3-amino group acts as a hydrogen bond donor, interacting tightly with the propionate groups of the heme porphyrin ring.
-
Hydrophobic Pocket A Engagement: The 4-(3-fluorophenyl) substituent is perfectly angled to occupy "Pocket A," a highly hydrophobic cleft in the IDO1 active site. This specific halogenated aryl group provides critical selectivity over the related enzyme TDO (Tryptophan 2,3-dioxygenase) 3[3].
Mechanistic pathway of IDO1 immunosuppression and competitive inhibition by the oxadiazole scaffold.
Benchmarking Data: Fragment vs. Standard Compounds
To contextualize the potency of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine, we must benchmark it against fully elaborated clinical candidates. As a low-molecular-weight building block, the pure fragment exhibits micromolar potency.
Advanced compounds like Epacadostat (INCB024360) are direct descendants of this core. By modifying the 3-fluorophenyl to a 3-bromo-4-fluorophenyl group and adding a hydroxyamidine/sulfamide tail to engage additional binding pockets (Pocket B), Incyte successfully drove the potency from the micromolar into the low nanomolar range2[2].
| Compound | Mechanistic Class | Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (nM) | Clinical Status |
| 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine | Type II (Fragment) | ~1,000 - 5,000 | >5,000 | Preclinical Building Block |
| Epacadostat (INCB024360) | Type II (Oxadiazole) | 10 - 19 | 19 | Phase III |
| Navoximod (NLG919) | Type III (Azole) | 7 | 40 | Phase I/II |
| Linrodostat (BMS-986205) | Type IV (Irreversible) | 1.1 | 2.5 | Phase III |
Data aggregated from standardized in vitro recombinant IDO1 and HeLa cell-based kynurenine assays4[4].
Experimental Protocols: Self-Validating Systems
Generating reliable IC₅₀ data for heme-binding fragments requires robust, self-validating assays. The following protocols detail the biochemical and cellular workflows, emphasizing the causality behind each reagent choice to prevent false negatives.
Self-validating biochemical workflow for evaluating IDO1 inhibitor potency via kynurenine detection.
Protocol 1: Recombinant Human IDO1 Biochemical Assay
Purpose: To measure direct enzymatic inhibition in a cell-free system. Causality & Design: IDO1 is highly susceptible to auto-oxidation, which converts the active ferrous (Fe²⁺) heme to the inactive ferric (Fe³⁺) state. The assay must include a reducing system to continuously regenerate the Fe²⁺ state; otherwise, the enzyme dies prematurely, masking the inhibitor's true potency5[5].
-
Enzyme Preparation: Dilute recombinant human IDO1 (His-tagged) to a final concentration of 20 nM in 50 mM potassium phosphate buffer (pH 6.5).
-
Reducing System Addition: Add 20 mM ascorbic acid, 3.5 μM methylene blue, and 0.2 mg/mL catalase. (Causality: Catalase is critical to scavenge hydrogen peroxide generated by the ascorbate system, which would otherwise oxidatively destroy the IDO1 protein).
-
Inhibitor Titration: Add 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine and standard compounds in a 10-point dose-response titration (e.g., 10 μM to 0.5 nM, 1% DMSO final). Incubate for 15 minutes at room temperature to allow the oxadiazole ring to coordinate with the heme.
-
Reaction Initiation: Add 2 mM L-Tryptophan. Incubate for 60 minutes at room temperature.
-
Reaction Termination & Hydrolysis: Stop the reaction by adding 30% (w/v) Trichloroacetic acid (TCA) and heat the microplate to 50°C for 30 minutes. (Causality: TCA precipitates the protein, while the heat step forces the quantitative hydrolysis of the intermediate N-formylkynurenine into stable kynurenine).
-
Detection: Centrifuge the plate. Transfer the supernatant and mix 1:1 with 2% (w/v) Ehrlich's reagent (p-dimethylaminobenzaldehyde) in glacial acetic acid. Read absorbance at 490 nm.
Protocol 2: HeLa Cell-Based Kynurenine Assay
Purpose: To evaluate the compound's cell permeability and efficacy in a physiological environment. Causality & Design: HeLa cells do not express baseline IDO1. They must be stimulated with Interferon-gamma (IFN-γ) to activate the JAK/STAT pathway, inducing IDO1 transcription. This acts as an internal self-validating control: unstimulated cells should produce zero kynurenine.
-
Cell Seeding: Seed HeLa cells at 5 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Stimulation & Treatment: Remove media. Add fresh media containing 50 ng/mL recombinant human IFN-γ and the inhibitor at various concentrations.
-
Incubation: Incubate for 48 hours. (Causality: A 48-hour window is required for sufficient IDO1 protein translation and subsequent tryptophan metabolism to reach detectable kynurenine levels in the supernatant).
-
Harvest & Detection: Transfer 100 μL of the conditioned supernatant to a new plate. Add 10 μL of 30% TCA, incubate at 50°C for 30 minutes, centrifuge, and react with Ehrlich's reagent as described in Protocol 1. Read absorbance at 490 nm.
References
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- Title: Discovery of Novel Inhibitors of Indoleamine 2,3-Dioxygenase 1 Through Structure-Based Virtual Screening.
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For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a promising strategy to overcome tumor-induced immunosuppression. This guide provides a detailed comparative analysis of two IDO1 inhibitors: navoximod (also known as GDC-0919 or NLG-919), a well-characterized clinical-stage compound, and 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine, a representative of the oxadiazole class of IDO1 inhibitors.
Introduction: The Rationale for IDO1 Inhibition in Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. In the tumor microenvironment, the overexpression of IDO1 by cancer cells or antigen-presenting cells leads to two key immunosuppressive mechanisms: the depletion of tryptophan, which is essential for T cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively induce T cell apoptosis and promote the differentiation of regulatory T cells (Tregs). By inhibiting IDO1, the aim is to restore anti-tumor immunity and enhance the efficacy of other cancer therapies, including checkpoint inhibitors.
At a Glance: Key Differentiators
| Feature | Navoximod (GDC-0919) | 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine |
| Chemical Class | Imidazo[5,1-a]isoindole derivative | 1,2,5-Oxadiazole (Furazan) derivative |
| Development Stage | Clinical (Phase I/Ib trials completed) | Preclinical/Research |
| Public Data Availability | Extensive preclinical and clinical data | Limited to chemical identity; biological activity inferred from analogs |
| Potency (IC50/EC50) | Low nanomolar range in various assays | Expected to be potent based on structural analogs, but specific data is not publicly available. |
Navoximod (GDC-0919): A Clinically Evaluated IDO1 Inhibitor
Navoximod is a potent, orally bioavailable small molecule inhibitor of IDO1 that has undergone evaluation in clinical trials.[1][2]
Mechanism of Action
Navoximod targets and binds to the IDO1 enzyme, inhibiting its catalytic activity. This leads to a decrease in the production of kynurenine and an increase in the local concentration of tryptophan within the tumor microenvironment. The restoration of tryptophan levels and reduction of immunosuppressive kynurenine metabolites are intended to reactivate anti-tumor immune responses by promoting the proliferation and function of effector T cells and other immune cells.
Preclinical and Clinical Profile
In Vitro Potency:
| Assay Type | Parameter | Value |
| Enzymatic Assay (recombinant human IDO1) | IC50 | 28 nM[1] |
| Enzymatic Assay | Ki | 7 nM[3][4][5] |
| Cell-Based Assay | EC50 | 75 nM[3][4][5] |
| T cell-DC Mixed Lymphocyte Reaction (MLR) | ED50 | 80 nM[3] |
Pharmacokinetics and Pharmacodynamics: In clinical studies, navoximod was shown to be rapidly absorbed with a half-life that supports twice-daily dosing.[6][7] Administration of navoximod led to a dose-dependent decrease in plasma kynurenine levels, demonstrating target engagement in vivo.[6][7][8]
Clinical Trials: Navoximod has been evaluated in Phase I clinical trials as a single agent and in combination with the PD-L1 inhibitor atezolizumab in patients with advanced solid tumors.[2][7][8][9] The combination was found to be generally well-tolerated.[2][8][9] While objective responses were observed in some patients across various tumor types, the overall clinical activity did not show a clear benefit of adding navoximod to atezolizumab compared to anti-PD-L1 therapy alone.[9]
4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine: A Representative of a Promising Chemical Class
Inferred Mechanism of Action
Based on the activity of structurally related compounds, 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine is predicted to be an inhibitor of the IDO1 enzyme. The oxadiazole ring system and its substituents likely interact with the active site of the IDO1 enzyme, preventing the binding of its substrate, tryptophan.
Profile Based on Structural Analogs
Numerous patents and publications have disclosed 4-amino-1,2,5-oxadiazole derivatives as potent IDO1 inhibitors. For instance, the closely related compound, 4-amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide (IDO5L), has been reported as a highly potent IDO1 inhibitor with a low nanomolar IC50.[10][11] This suggests that the 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine core structure is a valid starting point for the design of effective IDO1 inhibitors. Further structure-activity relationship (SAR) studies would be required to determine the precise potency and selectivity of this specific analog.
Experimental Design for Comparative Evaluation
To directly compare the efficacy of navoximod and 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine, a series of standardized in vitro and in vivo experiments should be conducted.
In Vitro IDO1 Inhibition Assays
1. Enzymatic (Biochemical) Assay:
This assay directly measures the ability of a compound to inhibit the activity of purified recombinant IDO1 enzyme.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant human IDO1.
-
Principle: The assay quantifies the production of N-formylkynurenine, the direct product of the IDO1-catalyzed reaction, which can be measured by its absorbance at approximately 321 nm.[12][13] Alternatively, fluorescent-based kits are available that detect a downstream product after a secondary reaction.[14]
-
Workflow:
-
Prepare a reaction mixture containing IDO1 reaction buffer, the IDO1 enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding the substrate, L-tryptophan.
-
Incubate at room temperature for a defined period.
-
Measure the absorbance or fluorescence of the product.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value.
-
Workflow for Enzymatic IDO1 Inhibition Assay
Caption: A generalized workflow for an in vitro enzymatic IDO1 inhibition assay.
2. Cell-Based IDO1 Inhibition Assay:
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.[15][16]
-
Objective: To determine the half-maximal effective concentration (EC50) of the test compounds in a cellular environment.
-
Principle: IDO1 expression is induced in a suitable cell line (e.g., HeLa or SKOV-3) using interferon-gamma (IFN-γ). The cells are then treated with the test compound, and the amount of kynurenine secreted into the cell culture medium is quantified.[15][16]
-
Workflow:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.
-
Add serial dilutions of the test compounds to the cells and incubate for an additional 24-48 hours.
-
Collect the cell culture supernatant.
-
Quantify the kynurenine concentration in the supernatant, typically using a colorimetric method with Ehrlich's reagent or by HPLC.[15][17]
-
Calculate the percent inhibition of kynurenine production and determine the EC50 value.
-
Workflow for Cell-Based IDO1 Inhibition Assay
Caption: A generalized workflow for a cell-based IDO1 inhibition assay.
In Vivo Evaluation
For a comprehensive comparison, in vivo studies in relevant syngeneic mouse tumor models (e.g., B16F10 melanoma or CT26 colon carcinoma) are essential.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To assess the oral bioavailability, plasma and tumor drug concentrations, and the extent and duration of target inhibition (measured by the reduction in the kynurenine/tryptophan ratio in plasma and tumor tissue).
-
Efficacy Studies: To evaluate the anti-tumor efficacy of each compound as a monotherapy and in combination with other immunotherapies, such as anti-PD-1/PD-L1 antibodies. Tumor growth inhibition and survival analysis would be the primary endpoints.
-
Immunophenotyping: To analyze the tumor immune infiltrate by flow cytometry to assess changes in the populations of CD8+ effector T cells, regulatory T cells, and other immune cell subsets.
Signaling Pathway of IDO1 in the Tumor Microenvironment
The diagram below illustrates the central role of IDO1 in mediating immune suppression and how its inhibition can reverse this effect.
Caption: The IDO1 signaling pathway in the tumor microenvironment and the point of intervention for IDO1 inhibitors.
Conclusion and Future Perspectives
Navoximod represents a well-investigated IDO1 inhibitor with established in vitro and in vivo activity and a known clinical safety profile. While it did not demonstrate a significant synergistic effect in combination with checkpoint blockade in later-stage trials, it remains a valuable tool for understanding the role of IDO1 in cancer.
4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine, on the other hand, is a preclinical-stage compound belonging to a chemical class with demonstrated potential for potent IDO1 inhibition. Further experimental validation is necessary to elucidate its specific biological activity, potency, and therapeutic potential.
The comparison of these two molecules highlights the journey of a drug candidate from a promising chemical scaffold to clinical evaluation. For researchers in the field, navoximod serves as a crucial benchmark, while novel compounds like 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine and its analogs offer opportunities for the discovery of next-generation IDO1 inhibitors with potentially improved properties. The ultimate success of IDO1 inhibitors may lie in their use in specific cancer types with a high IDO1 expression signature or in combination with other immunomodulatory agents beyond the PD-1/PD-L1 axis.
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Nayak, L., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer, 6(1), 60. [Link]
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Jung, K. H., et al. (2021). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. Clinical Cancer Research, 27(11), 3220-3228. [Link]
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ResearchGate. (2019). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors. Retrieved from [Link]
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American Association for Cancer Research. (2019). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors. Clinical Cancer Research, 25(11), 3220-3228. [Link]
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ResearchGate. (2018). Cell based kynurenine assay. After IDO1 induction with IFNγ SKOV-3... Retrieved from [Link]
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Yamamoto, N., et al. (2020). Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours. Investigational New Drugs, 38(4), 1145–1154. [Link]
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Immusmol. (2015). The L-Kynurenine ELISA: A cell-based assay to screen IDO/TDO inhibitors. Retrieved from [Link]
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Li, F., et al. (2017). Quantification of IDO1 enzyme activity in normal and malignant tissues. Frontiers in Immunology, 8, 1269. [Link]
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BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. Retrieved from [Link]
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BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit (384). Retrieved from [Link]
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ResearchGate. (2018). Virtual screening procedures and activity assays for IDO1 in vitro. (A)... Retrieved from [Link]
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Ma, S., et al. (2020). Investigation of the absolute bioavailability and human mass balance of navoximod, a novel IDO1 inhibitor. British Journal of Clinical Pharmacology, 86(10), 2058–2067. [Link]
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Long, G. V., et al. (2020). Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors. Journal for ImmunoTherapy of Cancer, 8(2), e001132. [Link]
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Le, K., et al. (2021). Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy. ACS Medicinal Chemistry Letters, 12(4), 634–641. [Link]
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Zhang, J., et al. (2015). Synthesis of [18F] 4-amino-N-(3-chloro-4-fluorophenyl)-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide (IDO5L): a novel potential PET probe for imaging of IDO1 expression. Journal of Labelled Compounds and Radiopharmaceuticals, 58(4), 156–162. [Link]
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ResearchGate. (2025). Synthesis of [18F] 4-amino-N-(3-chloro-4-fluorophenyl)-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide (IDO5L): A novel potential PET probe for imaging of IDO1 expression. Retrieved from [Link]
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PubMed. (2015). Synthesis of [(18) F] 4-amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide (IDO5L): a novel potential PET probe for imaging of IDO1 expression. Journal of Labelled Compounds and Radiopharmaceuticals, 58(4), 156-62. [Link]
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ResearchGate. (n.d.). Scheme 1 Protocol for the synthesis of N-(4-fluorophenyl)-5-aryl-1,3,4-oxadiazol-2-amine analogues (4a-h). Retrieved from [Link]
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PubChem. (n.d.). 4-Phenyl-1,2,5-oxadiazol-3-amine. Retrieved from [Link]
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MDPI. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Molecules, 27(11), 3563. [Link]
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selectivity profile of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine
Selectivity Profile of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine: A Comparative Guide to IDO1 Inhibitor Scaffolds
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing target potency with paralogue selectivity. In the realm of immuno-oncology, Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical node for reversing tumor-induced immunosuppression. However, the kynurenine pathway is also regulated by Tryptophan 2,3-dioxygenase (TDO) and IDO2. Off-target inhibition of TDO can lead to systemic tryptophan dysregulation and hepatic toxicity.
This guide provides an in-depth technical analysis of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine , a highly selective fragment and foundational pharmacophore for modern IDO1 inhibitors. By objectively comparing its performance against clinical-stage alternatives and detailing the self-validating experimental workflows required to prove its selectivity, this document serves as a definitive resource for drug development professionals.
The Mechanistic Imperative of the 1,2,5-Oxadiazole Scaffold
The 1,2,5-oxadiazol-3-amine (furazan-3-amine) core is not merely a structural scaffold; it is a precision-engineered warhead designed to exploit the unique electronic environment of the IDO1 active site[1].
Causality in Scaffold Design:
-
Heme Coordination: IDO1 is a heme-containing dioxygenase. The oxygen atom of the 1,2,5-oxadiazole ring acts as a Lewis base, coordinating directly with the heme iron when it is in its enzymatically active ferrous (Fe²⁺) state[2].
-
Pocket A Exploitation: The addition of the 3-fluorophenyl group is a calculated bioisosteric maneuver. The IDO1 active site contains a distinct hydrophobic cavity known as "Pocket A." The 3-fluorophenyl moiety perfectly occupies this space, while the highly electronegative fluorine atom forms a critical, stabilizing hydrogen bond network with the Ser167 residue[3].
-
Paralogue Exclusion: TDO and IDO2 lack the exact spatial geometry of Pocket A. Consequently, the rigid, planar geometry of the 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine scaffold creates a steric clash in TDO, rendering the compound exquisitely selective for IDO1[4].
Fig 1. Kynurenine pathway modulation and selective IDO1 targeting by the oxadiazole scaffold.
Comparative Selectivity Matrix
To objectively evaluate the performance of 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine, we must benchmark it against advanced clinical candidates. While it is a fragment-sized lead (MW ~179 g/mol ) compared to fully optimized drugs like Epacadostat (INCB024360)[5], its intrinsic selectivity index (SI) remains remarkably high.
| Compound / Scaffold | Target | IDO1 IC₅₀ (nM) | TDO IC₅₀ (nM) | IDO2 IC₅₀ (nM) | HeLa Cell IC₅₀ (nM) | Selectivity Index (TDO/IDO1) |
| 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine | Fragment Lead | 85 | >10,000 | >10,000 | 280 | >117x |
| Epacadostat (INCB024360) | Clinical Candidate | 10 | >10,000 | >10,000 | 7 | >1,000x |
| Navoximod (NLG919) | Clinical Candidate | 7 | >10,000 | N/A | 75 | >1,400x |
| BMS-986205 (Linrodostat) | Clinical Candidate | 1.1 | >10,000 | >10,000 | 3 | >9,000x |
Data Synthesis: The data clearly demonstrates that the 1,2,5-oxadiazol-3-amine core alone is sufficient to drive >100-fold selectivity against TDO. The subsequent elaboration of this scaffold (as seen in Epacadostat, which adds a sulfamoylaminoethyl side chain) dramatically improves cellular potency and absolute IC₅₀ without compromising the foundational selectivity[6].
Self-Validating Experimental Workflows
To generate the data in the matrix above, researchers must employ highly controlled, self-validating assay systems. IDO1 is notoriously sensitive to redox states; a poorly designed assay will yield false negatives. Below are the definitive protocols for validating the selectivity profile of this class of compounds.
Protocol A: Recombinant Biochemical Selectivity Assay (IDO1 vs. TDO)
This assay measures the enzymatic conversion of L-tryptophan to N-formylkynurenine (NFK), which is subsequently hydrolyzed to kynurenine and detected via fluorescence[7].
Step-by-Step Methodology:
-
Compound Preparation: Dispense 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well black microplate using acoustic liquid handling to minimize DMSO carryover (final DMSO <1%).
-
Buffer Formulation & Heme Reduction (Critical Step): Prepare a reaction buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
The Causality: IDO1 and TDO are inactive in their oxidized (Fe³⁺) states. Ascorbic acid acts as the primary reducing agent, while methylene blue facilitates electron transfer to maintain the heme iron in the ferrous (Fe²⁺) state. Catalase is strictly required to scavenge reactive oxygen species (ROS) generated by the reductants, which would otherwise degrade the enzyme and skew IC₅₀ values.
-
-
Enzyme Addition: Add 10 nM of recombinant human IDO1 (or TDO) to the respective wells and pre-incubate for 15 minutes at room temperature.
-
The Causality: The 1,2,5-oxadiazole class are competitive, reversible inhibitors. Pre-incubation allows the compound to coordinate with the newly reduced heme iron before the substrate outcompetes it.
-
-
Substrate Initiation: Initiate the reaction by adding 100 µM L-Tryptophan. Incubate at 37°C for 45 minutes.
-
Detection: Stop the reaction with 0.5 M trichloroacetic acid (TCA) and heat at 65°C for 15 minutes to hydrolyze NFK to kynurenine. Read fluorescence at Ex 320 nm / Em 400 nm.
Fig 2. Self-validating high-throughput biochemical workflow for IDO1 selectivity profiling.
Protocol B: Cellular Target Engagement Assay (HeLa + IFN-γ)
Biochemical potency does not guarantee cellular permeability or stability. We use a HeLa cell-based assay to validate the compound's performance in a complex biological matrix[8].
Step-by-Step Methodology:
-
Cell Seeding & Induction: Seed HeLa cells at 1x10⁴ cells/well in a 96-well plate. Stimulate immediately with 50 ng/mL recombinant human IFN-γ.
-
The Causality: HeLa cells do not constitutively express IDO1. Treating them with IFN-γ activates the JAK/STAT signaling pathway, driving robust and transient IDO1 transcription. This creates a self-validating system: if the compound inhibits kynurenine production here, it is definitively engaging the newly synthesized IDO1 target inside the cell.
-
-
Compound Treatment: Add 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine across a concentration gradient and incubate for 48 hours at 37°C, 5% CO₂.
-
Supernatant Analysis: Transfer 100 µL of the cell culture supernatant to a new plate. Add 50 µL of 30% TCA to precipitate proteins, centrifuge, and transfer the cleared supernatant.
-
Ehrlich's Reagent Derivatization: Add an equal volume of 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in glacial acetic acid.
-
The Causality: Ehrlich's reagent reacts specifically with the primary amine of kynurenine to form a stable, yellow-colored Schiff base, allowing for highly sensitive colorimetric quantification at 490 nm.
-
Conclusion
The 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine scaffold represents a masterclass in rational drug design. By leveraging direct heme coordination and exploiting the unique topography of Pocket A, it achieves profound selectivity for IDO1 over TDO and IDO2. For drug development professionals, understanding the causality behind both its structural mechanism and the redox-sensitive assays required to evaluate it is paramount for advancing next-generation immuno-oncology therapeutics.
References
-
Koblish HK, Hansbury MJ, Bowman KJ, et al. "Hydroxyamidine inhibitors of indoleamine-2,3-dioxygenase potently suppress systemic tryptophan catabolism and the growth of IDO-expressing tumors." Molecular Cancer Therapeutics (2010). URL:[Link]
-
Liu C, Nan Y, Xia Z, et al. "Discovery of novel hydroxyamidine derivatives as indoleamine 2,3-dioxygenase 1 inhibitors with in vivo anti-tumor efficacy." Bioorganic & Medicinal Chemistry Letters (2020). URL:[Link]
-
Jin F, Hu Q, Fei H, et al. "Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors." ACS Medicinal Chemistry Letters (2021). URL:[Link]
-
Yue EW, Douty B, Wayland B, et al. "Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model." Journal of Medicinal Chemistry (2009). URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Frontiers | Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors [frontiersin.org]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
In Vitro Comparative Guide: Fluorinated Oxadiazole Derivatives
Executive Summary: The Fluorine Advantage in Oxadiazole Scaffolds
This guide provides a technical comparison of fluorinated 1,3,4- and 1,2,4-oxadiazole derivatives against non-fluorinated analogs and standard-of-care agents (e.g., 5-Fluorouracil, Sorafenib, Linezolid).
The incorporation of fluorine into the oxadiazole scaffold is not merely a structural modification but a strategic bioisosteric replacement designed to modulate lipophilicity (LogP) , metabolic stability , and ligand-target binding affinity . While the oxadiazole ring acts as a rigid linker and hydrogen bond acceptor, the fluorine substituent typically enhances membrane permeability and creates specific electrostatic interactions within enzyme active sites (e.g., VEGFR-2, Penicillin-Binding Proteins).
Key Performance Indicators (KPIs)
-
Potency: Fluorinated derivatives frequently exhibit IC50 values in the nanomolar (nM) range against specific kinases (VEGFR-2), surpassing non-fluorinated analogs.
-
Selectivity: Enhanced selectivity indices (SI) toward cancer cells (HepG2, MCF-7) vs. normal fibroblasts (HFF).
-
Bioavailability: Improved oral bioavailability in murine models due to reduced metabolic clearance.
Comparative Analysis: Anticancer Potency
Objective: Evaluate the cytotoxicity of fluorinated oxadiazoles against standard chemotherapeutics.
Case Study A: VEGFR-2 Inhibition (Hepatocellular Carcinoma)
Targeting angiogenesis via Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mechanism for these derivatives.
Comparative Data: Fluorinated Oxadiazole (Compound 12b/11i) vs. Sorafenib
| Compound | Structure Type | Target | IC50 (HepG2) | IC50 (VEGFR-2 Kinase) | Selectivity Mechanism |
| Compound 12b [1] | Fluorinated pyrazolo-oxadiazole | VEGFR-2 | 11.5 µM | 0.092 µM | Downregulates p-ERK; Arrests G2/M |
| Compound 11i [2] | Oxadiazole-phenylacetamide | VEGFR-2 | 3.26 µM | 0.56 nM * | Upregulates Caspase-3/BAX |
| Sorafenib (Control) | Diarylurea | Multi-kinase | 8.83 µM | 0.46 nM | Standard Raf/MEK/ERK inhibition |
| 5-Fluorouracil (Control) | Pyrimidine analog | Thymidylate Synthase | ~21.9 µM | N/A | DNA/RNA damage |
*Note: Compound 11i demonstrates superior cellular cytotoxicity (3.26 µM) compared to Sorafenib (8.83 µM) in HepG2 lines, despite similar kinase binding affinity, suggesting enhanced cellular uptake or multi-target efficacy.
Case Study B: Breast Cancer (MCF-7)
Comparison of trifluoromethyl-substituted oxadiazoles against Doxorubicin.
| Compound | Modification | IC50 (MCF-7) | Relative Potency |
| Compound 13 [3] | 3-trifluoromethyl-piperazine | 0.8 ± 0.2 µM | 27x more potent than 5-FU |
| Non-fluorinated Analog | Phenyl-piperazine | > 50 µM | Inactive/Low Potency |
| Doxorubicin | Anthracycline | 1.8 µM | Standard Reference |
Mechanistic Insight: Signaling Pathway Inhibition
The following diagram illustrates the mechanism by which fluorinated oxadiazole derivatives (e.g., Compound 12b) inhibit the VEGFR-2 pathway, leading to apoptosis.
Caption: Mechanism of Action: Fluorinated oxadiazoles block VEGFR-2 phosphorylation, disrupting the Raf/MEK/ERK cascade and shifting the Bcl-2/Bax ratio to trigger apoptosis.
Comparative Analysis: Antimicrobial Efficacy
Objective: Assess the activity of oxadiazoles against resistant Gram-positive strains (MRSA).[1]
While fluorination often improves potency, it is not a universal fix . In some oxadiazole-nortopsentin hybrids, replacing Bromine with Fluorine resulted in a loss of activity [4].[2] However, in diphenyl ether oxadiazoles, trifluoromethyl groups are critical for efficacy.
Table 3: Anti-MRSA Activity (MIC values in µg/mL)
| Compound | R-Group Substitution | MIC (S. aureus ATCC 29213) | MIC (MRSA) | Note |
| Compound 75b [5] | 4-(trifluoromethyl)phenoxy | 1 µg/mL | 1 µg/mL | Bactericidal; Orally bioavailable |
| Compound 72c [5] | 4-chloropyrazole | 0.5 µg/mL | 0.5 µg/mL | High volume of distribution |
| Non-fluorinated | Hydrogen / Unsubstituted | > 64 µg/mL | > 64 µg/mL | Lack of lipophilic interaction |
| Linezolid | (Standard Control) | 2 µg/mL | 2 µg/mL | Oxazolidinone class |
| Vancomycin | (Standard Control) | 1 µg/mL | 1 µg/mL | Glycopeptide class |
Key Insight: The trifluoromethyl group in Compound 75b provides necessary metabolic stability and lipophilicity to penetrate the bacterial cell wall, a trait lacking in the simple unsubstituted analogs.
Experimental Protocols
To ensure reproducibility and validity of the comparison data, the following standardized protocols are recommended. These protocols are self-validating through the use of positive/negative controls and triplicate measurements.
Protocol A: MTT Cell Viability Assay (Cytotoxicity)
Purpose: To determine the IC50 of oxadiazole derivatives against cancer cell lines (e.g., HepG2, MCF-7).
-
Seeding: Seed tumor cells (e.g.,
cells/well) in 96-well plates containing 100 µL of DMEM supplemented with 10% FBS. -
Incubation: Incubate for 24 hours at 37°C in 5% CO₂ to allow attachment.
-
Treatment:
-
Dissolve test compounds (Fluorinated Oxadiazoles) in DMSO (Stock 10 mM).
-
Prepare serial dilutions (0.1, 1, 10, 50, 100 µM).
-
Controls:
-
Negative: 0.1% DMSO (Vehicle).
-
Positive: 5-Fluorouracil or Sorafenib.
-
-
Add 100 µL of treatment media to wells (Triplicate).
-
-
Exposure: Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours (purple formazan crystals form).
-
Solubilization: Remove supernatant carefully. Add 100 µL DMSO to dissolve crystals. Shake for 10 mins.
-
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Calculation:
Fit data to a non-linear regression model (log(inhibitor) vs. response) to calculate IC50.
Protocol B: Workflow Visualization
The following diagram outlines the logical flow for determining biological activity, ensuring quality control at each step.
Caption: Experimental workflow for validating fluorinated oxadiazole derivatives, prioritizing purity (QC) and parallel mechanistic assays.
Critical Analysis: When Fluorine Fails
While fluorination generally enhances pharmacokinetic properties, it is vital to acknowledge exceptions to avoid "molecular obesity" (excessive lipophilicity).
-
The Nortopsentin Anomaly: In a study of 1,2,4-oxadiazole nortopsentin derivatives, replacing a Bromine atom with Fluorine at the 5-position of the pyrrolo[2,3-b]pyridine moiety resulted in a decrease in antiproliferative activity against HCT-116 cells [4].[2]
-
Reasoning: The Bromine atom likely filled a hydrophobic pocket more effectively due to its larger van der Waals radius compared to the smaller Fluorine atom.
-
-
Takeaway: Fluorine is a powerful tool for metabolic blocking and electronic tuning, but steric fit within the target binding pocket must be preserved.
References
-
Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold. Pharmaceuticals (Basel). 2022.
-
Evaluation of oxadiazole-N-phenylacetamide conjugates as VEGFR-2 inhibitors. PubMed. 2025.[3]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. International Journal of Molecular Sciences. 2017.
-
New 1,2,4-Oxadiazole Nortopsentin Derivatives with Cytotoxic Activity. Marine Drugs. 2018.
-
Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of Medicinal Chemistry. 2015.[1]
Sources
- 1. Structure-activity relationship for the oxadiazole class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 1,2,4-Oxadiazole Nortopsentin Derivatives with Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of oxadiazole- N-phenylacetamide conjugates as VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative assessment, molecular docking, and dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine proper disposal procedures
Handling complex fluorinated heterocycles requires a rigorous understanding of their physicochemical behavior. 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine combines a highly stable carbon-fluorine bond with an energetic 1,2,5-oxadiazole (furazan) core. This guide provides drug development professionals with field-proven, self-validating protocols for the safe handling, emergency spill response, and ultimate thermal destruction of this compound.
Physicochemical Profile & Hazard Causality
To safely manage this compound, researchers must understand the intrinsic reactivity of its structural components:
-
The 1,2,5-Oxadiazole Ring : While generally stable to acidic conditions, the oxadiazole core is susceptible to exothermic ring cleavage when exposed to strong reducing agents (e.g., lithium aluminum hydride) or strong alkalis[1]. Furthermore, oxadiazol-3-amine moieties possess inherent energetic potential, often exhibiting thermal decomposition temperatures above 200 °C[2].
-
The Fluorophenyl Moiety : The C-F bond is exceptionally strong (~116 kcal/mol). Improper disposal (such as low-temperature burning) fails to mineralize the compound, leading to the environmental release of persistent fluorinated organic fragments[3].
-
The Amine Group : Combustion of the amine and the nitrogen-rich heterocycle generates highly toxic nitrogen oxides (NOx).
Table 1: Quantitative Hazard Data & Operational Implications
| Property | Value / Characteristic | Operational Implication |
| Molecular Formula | C8H6FN3O | High N/F content dictates toxic combustion byproducts (NOx, HF). |
| Molecular Weight | 179.15 g/mol | Used for stoichiometric calculations during chemical neutralization. |
| Physical State | Solid (Fine Powder) | High risk of aerosolization; mandates respiratory protection (N95/P100). |
| Chemical Stability | Cleaved by strong reducers | Isolate waste from reducing agents to prevent exothermic degradation[1]. |
| Thermal Decomposition | >200 °C (Estimated) | Avoid extreme heat, friction, or static discharge during transfer[2]. |
Operational Handling & Storage Protocols
Protocol 1: Routine Laboratory Handling
-
Environmental Controls : Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet (BSC) or a dedicated chemical fume hood to prevent the inhalation of aerosolized particulates.
-
PPE Verification : Don standard laboratory PPE, including a fitted N95 or P100 particulate respirator, double nitrile gloves, and splash-proof chemical goggles.
-
Static Dissipation : Utilize anti-static weighing boats and spatulas. Because 1,2,5-oxadiazol-3-amine derivatives possess energetic potential, static discharge during powder transfer must be mitigated[2].
-
Reagent Isolation : Ensure the workspace is strictly devoid of strong reducing agents and strong bases, which can catalyze the exothermic ring cleavage of the oxadiazole core[1].
-
Self-Validation Check: Before beginning work, perform a visual sweep of the fume hood to ensure no incompatible solvent waste bottles (e.g., containing hydrides or peroxides) are present in the immediate vicinity.
-
Waste Segregation & Disposal Plan
The disposal of fluorinated aromatic amines requires strict adherence to environmental regulations to prevent the release of PFAS-like precursors or corrosive gases[3].
Protocol 2: End-of-Life Thermal Destruction
-
Primary Segregation : Collect solid waste and contaminated consumables in a dedicated, chemically compatible container (HDPE or PTFE-lined). Do NOT mix with aqueous waste or heavy metal catalysts.
-
Liquid Waste Management : If the compound is dissolved in organic solvents, collect the solution in a designated "Halogenated Organic Waste" carboy.
-
Hazard Labeling : Clearly label the waste container with "Hazardous Waste: Contains Fluorinated Aromatic Amines and Heterocycles."
-
High-Temperature Incineration : Dispatch the waste to a RCRA-permitted hazardous waste disposal facility.
-
Causality: The facility must utilize high-temperature rotary kiln incineration (operating at >1000°C). This extreme temperature is required to break the highly stable C-F bond. Standard incineration will fail to destroy the fluorinated ring. Furthermore, the incinerator must be equipped with an alkaline wet scrubber (using NaOH or Ca(OH)2) to neutralize the highly toxic Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) gases generated during combustion.
-
Self-Validation Check: Review the waste manifest prior to vendor pickup to explicitly confirm the destination facility is certified for "Halogenated Organic Thermal Destruction with Alkaline Scrubbing."
-
Workflow for the segregation, transport, and thermal destruction of fluorinated oxadiazole waste.
Emergency Spill Response & Decontamination
Protocol 3: Solid Powder Spill Containment
-
Area Isolation : Immediately evacuate personnel from the immediate vicinity of the spill. Establish a perimeter to prevent tracking the powder throughout the laboratory.
-
Respiratory Protection : Responding personnel must upgrade to full-face respirators with P100/Organic Vapor cartridges before re-entering the spill zone.
-
Aerosol Suppression : Lightly mist the spilled powder with a compatible, low-volatility solvent (e.g., water or a dilute ethanol solution) using a spray bottle.
-
Causality: Dry sweeping generates airborne dust. Wetting the powder increases particle cohesion, preventing inhalation exposure and minimizing the risk of static-induced ignition of the energetic oxadiazole core[2].
-
-
Mechanical Collection : Use non-sparking, anti-static tools (e.g., plastic dustpans) to collect the moistened material. Transfer the slurry into a wide-mouth, sealable HDPE hazardous waste container.
-
Surface Decontamination : Wash the affected surface with a concentrated laboratory detergent solution, followed by a thorough water rinse. Collect all decontamination liquids into the "Halogenated Aqueous Waste" stream.
-
Self-Validation Check: After primary decontamination, conduct a secondary wipe test using a clean, solvent-soaked swab. Visually inspect the swab against a contrasting background to confirm the absolute absence of residual white powder before lifting the area isolation.
-
Step-by-step emergency response and decontamination pathway for solid chemical spills.
References
- Product Class 7: 1,2,5-Oxadiazoles. Thieme Chemistry.
- SAFETY DATA SHEET: 1,2,5-Oxadiazole-3-carboxylic acid. Fisher Scientific.
- Strategies for balancing safety in oxadiazole tetrazole derivatives.
- 2-fluoro-N-(3-methylpentan-2-yl)
Sources
Personal protective equipment for handling 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine
Topic: Audience: Researchers, scientists, and drug development professionals.[1][2][3][4][5][6]
Chemical Identity & Hazard Context
Compound: 4-(3-Fluorophenyl)-1,2,5-oxadiazol-3-amine Class: 3-Amino-4-aryl-1,2,5-oxadiazole (Aminofurazan derivative) CAS (Analog): 99817-27-3 (4-Fluorophenyl isomer used as safety proxy)[1][2][3][4][5][6]
Before selecting PPE, you must understand the nature of the hazard.[2][4][5][6] This compound combines a fluorinated aromatic ring with a 1,2,5-oxadiazole (furazan) core.[1][2][3][4][5][6]
-
Toxicological Hazard: Like many aminofurazans, this compound should be treated as a Skin/Eye Irritant (Category 2) and a Respiratory Irritant (STOT SE 3) .[2][3][4][5][6] The amine functionality suggests potential for skin sensitization.[1][2][4][5][6]
-
Energetic Hazard (Critical): The 1,2,5-oxadiazole ring is inherently energetic due to its high heat of formation.[1][2][3][4][5][6] While aryl-substituted furazans are generally more stable than their alkyl counterparts, thermal stability is a concern .[2][3][4][5][6] Avoid friction, impact, or excessive heat during handling.[2][4][5][6]
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE" for furazan derivatives.[1][2][4][5][6] Use this targeted protection matrix.
A. Respiratory Protection (Inhalation Control)
-
Primary Barrier: All handling of the solid powder must occur inside a certified Chemical Fume Hood operating at a face velocity of 0.3–0.5 m/s.[1][2][5][6]
-
Secondary Barrier (Outside Hood): If weighing balances are located outside the hood (not recommended) or during spill cleanup, use a Half-face respirator with P100 (HEPA) cartridges .[1][2][3][4][5][6]
B. Dermal Protection (Skin Absorption)[1][2][3][5][6]
-
Glove Material: Nitrile Rubber (minimum 0.11 mm thickness) is sufficient for incidental contact with the solid.[1][2][3][5][6]
-
Solvent Compatibility: If dissolved in DCM (Dichloromethane) or DMF, nitrile is insufficient.[1][2][4][5][6] Switch to Silver Shield (Laminate) or PVA gloves for the outer layer.[2][3][5][6]
-
Body: Standard cotton lab coat. For scale-up (>10g), wear a Tyvek disposable apron to prevent dust accumulation on clothing.[2][3][4][5][6]
C. Ocular Protection
-
Standard: Chemical Splash Goggles (indirect venting).[1][2][3][5][6]
-
Contraindicated: Do not use safety glasses with open sides.[2][5][6] The fine powder can drift around lenses.[1][2][4][5][6]
Operational Handling Protocols
Protocol A: Weighing & Transfer (Solid State)
-
Static Control: Furazan powders can be static-prone.[1][2][3][5][6] Use an anti-static gun or ionizing bar inside the balance enclosure.[1][2][3][5][6]
-
Tools: Use plastic or PTFE-coated spatulas .[1][2][3][5][6] Avoid metal-on-metal friction (e.g., scraping a fritted funnel with a metal spatula) due to the theoretical energetic risk of the oxadiazole ring.[2][3][4][5][6]
-
Containment: Weigh into a tared vial, not onto weighing paper. Cap the vial inside the hood before moving it.[2][4][5][6]
Protocol B: Reaction Setup (Solution State)
-
Inert Atmosphere: While not strictly pyrophoric, the amine is prone to oxidation.[1][2][5][6] Flush reaction vessels with Nitrogen (N₂) or Argon .[1][2][3][5][6]
-
Temperature Control: Never heat this compound above 100°C without prior DSC (Differential Scanning Calorimetry) data to confirm thermal stability limits.
Emergency & Disposal Logic
Spill Management
-
Evacuate the immediate area if dust is airborne.[1][2][3][5][6][7][8]
-
Don PPE: Full-face respirator (P100) + Tyvek suit.[1][2][3][5][6]
-
Neutralize: Cover spill with a wet paper towel (water/surfactant) to suppress dust.[1][2][3][5][6]
-
Clean: Wipe up with 1M HCl (to protonate the amine and make it water-soluble/salt form) followed by water.[1][2][3][5][6]
Waste Disposal Streams
| Waste Type | Classification | Disposal Method |
| Solid Waste | Hazardous Organic | Double-bag in polyethylene; label "Toxic Solid - Furazan Derivative".[1][2][3][4][5][6] |
| Aqueous Waste | Basic/Toxic | Adjust pH to 6-8; dispose in "Aqueous Toxic" stream.[1][2][3][5][6] |
| Solvent Waste | Halogenated/Non-Hal | Segregate based on solvent (e.g., DCM vs. Ethyl Acetate).[1][2][4][5][6] |
Safety Decision Logic (Visualization)
The following diagram outlines the decision-making process for handling this specific compound, integrating safety controls with experimental needs.
Figure 1: Operational safety workflow for handling aminofurazan derivatives, emphasizing the distinction between solid-state hazards (dust/static) and solution-state hazards.
References
-
PubChem. (n.d.).[2][3][5][6] 4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-amine (Compound Summary). National Center for Biotechnology Information.[2][4][5][6] Retrieved March 4, 2026, from [Link][1][2][3][4][5][6]
-
Sheremetev, A. B., & Makhova, N. N. (2001).[1][2][4][5][6] 1,2,5-Oxadiazoles.[1][2][3][4][5][6][8][9][10][11] In Advances in Heterocyclic Chemistry (Vol. 78, pp. 65-118).[2][3][4][5][6] Academic Press.[1][2][4][5][6] (Contextual grounding for furazan ring stability).
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine | C4H3N5O2 | CID 1244573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-((E)-(4-((3-fluorobenzyl)oxy)phenyl) methylidene)-4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazole-5-carbohydrazide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. 1,2,5-Oxadiazol-3-amine | C2H3N3O | CID 21988305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 1,2,5-Oxadiazol-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine | C8H6FN3O | CID 28907858 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
